Isocarbacyclin
Description
Structure
3D Structure
Properties
CAS No. |
88911-35-7 |
|---|---|
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h10-12,16-20,22-23H,2-9,13-14H2,1H3,(H,24,25)/b11-10+/t16-,17-,18+,19-,20+/m0/s1 |
InChI Key |
JANVYOZZTKSZGN-WCAFQOMDSA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |
Synonyms |
9-O-methano-6 beta-PGI1 9-O-methano-PGI1 9-O-methanoprostaglandin I 9-O-methanoprostaglandin I, 3aR-(3aalpha,5beta,6alpha(1E,3S*),6aalpha)-isomer 9-O-methanoprostaglandin I, 3aS-(3aalpha,5beta,6alpha(1Z,3R*),6aalpha)-isomer isocarbacyclin TEI 7165 TEI-7165 |
Origin of Product |
United States |
Foundational & Exploratory
Isocarbacyclin: Technical Monograph on Structure, Pharmacology, and Therapeutic Application
Executive Summary
Isocarbacyclin (TEI-7165) represents a pivotal advancement in the structural optimization of prostacyclin (PGI2). While PGI2 is a potent endogenous vasodilator and inhibitor of platelet aggregation, its clinical utility is severely hampered by the chemical instability of its enol ether moiety, which hydrolyzes to the inactive 6-keto-PGF1α with a half-life of approximately 42 seconds at physiological pH. Isocarbacyclin resolves this by substituting the 6,9-epoxy oxygen with a methylene group and strategically positioning the double bond at the Δ6(9α) position. This guide analyzes the chemical stability, pharmacodynamics, and experimental methodologies for evaluating Isocarbacyclin, specifically distinguishing its free acid form (TEI-7165) from its methyl ester prodrug (TEI-9090).
Chemical Architecture & Stability Profile
The Prostacyclin Instability Problem
The core limitation of natural prostacyclin lies in the high electron density of the enol ether oxygen, which facilitates rapid protonation and subsequent hydrolysis.
-
PGI2: Contains a 6,9-epoxy bridge with a Δ5 double bond.
-
Carbacyclin: Replaces the oxygen with a carbon (methylene), typically resulting in a Δ6a(9a) exocyclic double bond.
-
Isocarbacyclin (TEI-7165): Chemically defined as 9(O)-methano-Δ6(9α)-prostaglandin I1 . It features a bicyclo[3.3.0]octane nucleus where the double bond is endocyclic to the fusion system or positioned to minimize steric strain while maintaining the "V-shape" conformation required for the IP receptor pocket.
Stability Metrics
Unlike PGI2, Isocarbacyclin resists acid-catalyzed hydrolysis. It remains stable in aqueous solution for prolonged periods, allowing for oral formulation (as the ester TEI-9090) and consistent in vitro experimentation without the need for high-pH buffers (e.g., Glycine-NaOH pH 10.5) required for PGI2.
Pharmacodynamics & Mechanism of Action
Receptor Selectivity Profile
Isocarbacyclin exerts its effects primarily through the IP (Prostacyclin) receptor, a G-protein coupled receptor (GPCR).
| Receptor | Ligand | Affinity (IC50 / Ki) | Effect |
| IP Receptor | TEI-7165 (Active) | ~65.4 nM | Vasodilation, Anti-aggregation |
| IP Receptor | TEI-9090 (Prodrug) | > 2800 nM | Inactive until hydrolyzed |
| EP Receptors | TEI-7165 | Moderate/Low | Weak modulation |
| TP Receptor | TEI-7165 | Low (High conc. only) | Transient vasoconstriction (>1 µM) |
Signaling Pathway
Upon binding to the IP receptor, Isocarbacyclin triggers the Gs-adenylate cyclase pathway.
-
Activation: Ligand binds IP receptor on platelets/smooth muscle.
-
Transduction: Gαs subunit dissociates and activates Adenylate Cyclase (AC).
-
Second Messenger: ATP is converted to cAMP.
-
Effect:
-
Platelets: cAMP activates PKA, phosphorylating VASP and inhibiting calcium mobilization, preventing aggregation.
-
Smooth Muscle:[1] PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing contractility (vasodilation).
-
Figure 1: The canonical Gs-coupled signaling pathway utilized by Isocarbacyclin to induce vasorelaxation and inhibit platelet aggregation.[2]
Metabolic Activation (The TEI-9090 Prodrug)
Research indicates significant species differences in the metabolism of the methyl ester prodrug, TEI-9090.[3]
-
Rats: High plasma esterase activity rapidly converts TEI-9090 to the active TEI-7165.
-
Humans/Dogs: Plasma esterase activity is low. Hydrolysis relies on esterases present in Red Blood Cells (RBCs) .
-
Implication: In in vitro assays using human platelet-rich plasma (PRP), TEI-9090 may appear less potent than in whole blood or in vivo models unless pre-hydrolyzed or incubated for sufficient time.
Therapeutic Potential: Neuroprotection & Ischemia[4][6][7][8][9]
Isocarbacyclin is investigated not merely as a vasodilator but as a neuroprotective agent for ischemic stroke.[4][5]
-
Mechanism: Improvement of cerebral blood flow (CBF) in the penumbra region of an infarct.
-
Regional Specificity: Vasorelaxation potency varies by tissue: Mesenteric > Renal > Cerebral > Coronary.[6][7]
-
Clinical Relevance: By maintaining microcirculation without causing systemic hypotension (a risk with PGI2 due to non-selective vasodilation), Isocarbacyclin offers a targeted approach to cerebral ischemia.
Experimental Protocols
Protocol A: In Vitro Platelet Aggregation Assay
Validates the anti-thrombotic potency of Isocarbacyclin.
Materials:
-
Fresh human blood (citrated).
-
Aggregometer (optical).
-
ADP (Adenosine Diphosphate) as agonist.
-
Test compounds: TEI-7165 (dissolved in ethanol/saline), PGI2 (in glycine-NaOH buffer pH 10.5).
Workflow:
-
Preparation: Centrifuge whole blood at 160 x g for 10 min to obtain Platelet-Rich Plasma (PRP). Centrifuge remaining blood at 2000 x g to obtain Platelet-Poor Plasma (PPP) for baseline calibration.
-
Incubation: Aliquot PRP (250 µL) into cuvettes. Add 5 µL of TEI-7165 (various concentrations: 0.1 - 100 ng/mL). Incubate at 37°C for 2 minutes.
-
Critical Step: If using TEI-9090 (ester), extend incubation to >30 mins or add RBC lysate to ensure hydrolysis.
-
-
Induction: Add ADP (final concentration 2-5 µM) to induce aggregation.
-
Measurement: Record light transmission for 5 minutes. 100% aggregation is defined by the difference between PRP and PPP transmission.
-
Analysis: Calculate IC50.
-
Expected Result: TEI-7165 IC50 ≈ 2.8 ng/mL (Human platelets).
-
Protocol B: IP Receptor Competition Binding Assay
Determines affinity (Ki) for the prostacyclin receptor.
Materials:
-
Mastocytoma P-815 cell membranes (high IP receptor expression) or CHO-K1 cells overexpressing human IP.
-
Radioligand: [3H]-Iloprost (stable PGI2 analogue).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize cells and suspend in binding buffer (approx 10-20 µg protein/tube).
-
Competition: Incubate membranes with [3H]-Iloprost (5 nM) and increasing concentrations of TEI-7165 (10^-10 to 10^-5 M).
-
Equilibrium: Incubate at 30°C for 30-60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % bound vs. log[concentration]. Determine Ki using the Cheng-Prusoff equation.
-
Validation: TEI-7165 should displace Iloprost in the nanomolar range (Ki < 100 nM).
-
References
-
Isocarbacyclin - American Chemical Society. (2025). ACS Division of Organic Chemistry.
-
Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries. (1994). British Journal of Pharmacology.
-
Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors. (1995). Arzneimittelforschung.
-
Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro. (1995). Arzneimittelforschung.
-
Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases. (1994). Xenobiotica.
-
Synthetic approaches to isocarbacyclin and analogues as potential neuroprotective agents against ischemic stroke. (2019). Tetrahedron.
-
A simple synthesis of (+)-isocarbacyclin via a convergent process. (1988).[8] Journal of the Chemical Society, Chemical Communications.[8][9]
Sources
- 1. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches to isocarbacyclin and analogues as potential neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple synthesis of (+)-isocarbacyclin via a convergent process - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A new synthesis route to (+)-isocarbacyclin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Pharmacological Profile of Isocarbacyclin (TEI-7165): A Technical Guide
Executive Summary
Isocarbacyclin (TEI-7165) represents a critical evolution in prostacyclin (PGI2) mimetics. Unlike endogenous PGI2, which is chemically unstable with a half-life of minutes in physiological pH, Isocarbacyclin features a bicyclic structure that confers significant chemical stability while retaining high affinity for the IP receptor. This guide details the pharmacological mechanics, signaling pathways, and experimental validation of Isocarbacyclin, specifically focusing on its application in neuroprotection and vascular regulation.
Chemical Identity & Receptor Profile[1][2][3][4]
Structural Distinction
Isocarbacyclin is chemically defined as (3aS,5R,6R,6aS)-2-pentalenepentanoic acid, 1,3a,4,5,6,6a-hexahydro-5-hydroxy-6-[(1E,3S)-3-hydroxy-1-octenyl]- .[1]
-
Core Modification: The unstable enol ether oxygen of prostacyclin is replaced by a methylene group within a bicyclic pentalene system.
-
Stability: This modification prevents acid-catalyzed hydrolysis, allowing for prolonged biological activity and viable pharmaceutical formulation.
Receptor Selectivity & Affinity
Isocarbacyclin acts as a potent agonist at the Prostacyclin (IP) receptor.
| Receptor Subtype | Affinity (IC50 / Ki) | Physiological Outcome |
| IP Receptor | ~65 nM (High) | Vasodilation, Anti-platelet aggregation |
| EP1 Receptor | Moderate | Mild smooth muscle contraction (context-dependent) |
| TP Receptor | Low (> 10 µM) | Vasoconstriction (only at supraphysiological doses) |
Mechanistic Insight: At therapeutic concentrations, Isocarbacyclin is highly selective for the IP receptor. However, researchers must note that at supraphysiological concentrations (>1 µM), it may engage TP receptors, potentially causing transient vasoconstriction. This biphasic response is a critical variable in dose-response studies.
Signal Transduction Pathway
The therapeutic efficacy of Isocarbacyclin is mediated through the Gs-protein coupled IP receptor pathway. Upon binding, the drug triggers a cascade that elevates intracellular cyclic AMP (cAMP), the "second messenger" responsible for cytosolic calcium sequestration.
Pathway Visualization
The following diagram illustrates the molecular cascade initiated by Isocarbacyclin in vascular smooth muscle cells (VSMC) and platelets.
Figure 1: Isocarbacyclin-induced IP receptor signaling cascade leading to vasodilation and platelet inhibition.
Pharmacokinetics & Prodrug Strategy
The TEI-9090 Prodrug System
To enhance bioavailability and central nervous system (CNS) penetration, Isocarbacyclin is often administered as its methyl ester, TEI-9090 (formulated in lipid microspheres as TTC-909 ).
-
Mechanism: TEI-9090 is lipophilic, facilitating transport across the blood-brain barrier (BBB) and cell membranes.
-
Bioactivation: Once in the bloodstream, it is hydrolyzed by esterases into the active free acid, TEI-7165.
-
Species Variation (Critical for Translational Research):
-
Rat: Hydrolysis occurs rapidly in plasma (high carboxylesterase activity).
-
Human/Dog: Hydrolysis is slower and primarily mediated by esterases in Red Blood Cells (RBCs) , not plasma.
-
Implication: In vitro stability assays for human applications must use whole blood or RBC fractions, not just plasma.
-
Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: Quantify the anti-thrombotic potency of Isocarbacyclin (TEI-7165) versus PGI2.
Methodology:
-
Preparation: Collect human venous blood into 3.8% sodium citrate (1:9 v/v). Centrifuge at 160g for 10 min to obtain Platelet-Rich Plasma (PRP).
-
Equilibration: Incubate PRP at 37°C for 2 min in an aggregometer cuvette.
-
Drug Treatment: Add TEI-7165 (0.1 – 100 ng/mL) or Vehicle (Saline/Ethanol). Incubate for 2 min.
-
Induction: Add ADP (final conc. 2-5 µM) to induce aggregation.
-
Measurement: Monitor light transmission for 5 minutes.
-
Self-Validation Check:
-
Positive Control: PGI2 (Prostacyclin) must show IC50 ~1-2 ng/mL.
-
Negative Control: Vehicle alone must reach >70% maximal aggregation.
-
Stability Check: TEI-7165 inhibition should remain constant if pre-incubated for 30+ mins, whereas PGI2 potency will degrade.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Objective: Assess neuroprotective efficacy of TTC-909 (Isocarbacyclin prodrug) in ischemic stroke.
Workflow Visualization:
Figure 2: Workflow for evaluating Isocarbacyclin efficacy in a rodent stroke model.
Causality & Rationale:
-
Strain Selection: Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) are preferred for their clinical relevance to hypertensive stroke patients.
-
Timing: Administration immediately post-occlusion targets the "penumbra"—the salvageable tissue surrounding the infarct core.
-
Mechanism: TTC-909 prevents the post-ischemic drop in norepinephrine and maintains cerebral blood flow (CBF) via vasodilation.
References
-
Pharmacological Profile of Isocarbacyclin (TEI-7165)
-
Binding Affinities of Isocarbacyclin Methyl Ester and Free Acid
- Source: Arzneimittelforschung (Drug Research)
- Context: Comparative binding data for IP, EP, and TP receptors, establishing the prodrug conversion mechanism.
-
URL:[Link]
-
Neuroprotective Effects of TTC-909 in Focal Ischemia
-
Anti-pl
-
Prostacyclin Receptor (IP) Signaling & Pharmacology
- Source: IUPHAR/BPS Guide to Pharmacology
- Context: Authoritative database on IP receptor signaling p
-
URL:[Link]
Sources
- 1. acs.org [acs.org]
- 2. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the isocarbacyclin methyl ester clinprost incorporated into lipid microspheres, in focal ischemia of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isocarbacyclin (TEI-7165) — Mechanisms of Vasodilation and Pharmacological Characterization
Executive Summary
This technical guide analyzes the pharmacological profile of Isocarbacyclin (TEI-7165), a chemically stable analogue of Prostacyclin (PGI2). While endogenous PGI2 is the most potent vascular endothelium-derived vasodilator, its clinical utility is limited by a half-life of <3 minutes and rapid hydrolysis. Isocarbacyclin overcomes these limitations through a modification of the cyclopentane ring, maintaining high affinity for the IP receptor while offering extended stability. This guide details the molecular signaling pathways, validated experimental protocols for assessing vasodilation, and comparative pharmacodynamics against other prostanoid analogues.
Chemical Pharmacology: Stability and Structure-Activity Relationship (SAR)
The primary failure point of natural Prostacyclin (PGI2) in therapeutic settings is the rapid hydrolysis of its enol ether moiety at physiological pH, degrading it into the inactive 6-keto-PGF1α.
Isocarbacyclin (9(O)-methano-delta(6(9alpha))-prostaglandin I1) addresses this via a carbacyclin modification :
-
Structural Change: The oxygen atom at the 6,9-position of the PGI2 ring is replaced by a methylene group (-CH2-).
-
Result: This substitution eliminates the labile enol ether, rendering the molecule chemically stable in solution for hours to days, contrasting sharply with PGI2's minutes-long stability.
-
Prodrug Formulation: In research and clinical contexts, it is often administered as TEI-9090 (Isocarbacyclin methyl ester), which acts as a prodrug. Esterases in the plasma (species-dependent, high activity in rats, lower in humans) hydrolyze TEI-9090 into the active free acid, TEI-7165 .
Molecular Mechanism of Action
Isocarbacyclin exerts its vasodilatory effects primarily through the IP Receptor (Prostacyclin Receptor) , a Gs-protein coupled receptor.
The Signaling Cascade
-
Ligand Binding: TEI-7165 binds to the IP receptor on vascular smooth muscle cells (VSMC).
-
G-Protein Activation: The receptor undergoes a conformational change, exchanging GDP for GTP on the Gαs subunit.
-
cAMP Generation: Activated Gαs stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP).
-
PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).
-
Effector Modulation (Vasodilation):
-
K+ Channels: PKA phosphorylates ATP-sensitive K+ channels (
), leading to hyperpolarization and reduced Ca2+ influx. -
MLCK Inhibition: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its sensitivity to Ca2+, thereby inhibiting actin-myosin cross-bridge cycling.
-
Technical Insight: At supra-physiological concentrations (>1 µM), Isocarbacyclin may elicit transient vasoconstriction.[1][2] This is attributed to cross-reactivity with the TP receptor (Thromboxane receptor) or EP3 receptor , highlighting the importance of precise dosing in experimental designs.
Visualization: IP Receptor Signaling Pathway[3]
Caption: Figure 1. The Gs-coupled signaling cascade initiated by Isocarbacyclin binding to the IP receptor, resulting in smooth muscle relaxation.
Experimental Validation: Protocols
To validate the vasodilatory role of Isocarbacyclin, researchers must employ self-validating functional assays. The Isometric Tension Recording (Organ Bath) is the gold standard for ex vivo analysis.
Protocol: Isometric Tension Recording (Rat Mesenteric Artery)
Objective: Quantify the relaxation potency (
Reagents:
-
Krebs-Henseleit Solution (KHS): 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose.[3]
-
Contractile Agent: Phenylephrine (PE,
) or U46619 (Thromboxane mimetic). -
Test Compound: Isocarbacyclin (TEI-7165) dissolved in ethanol/saline.
Workflow:
-
Tissue Preparation: Isolate the superior mesenteric artery from male Wistar rats. Clean connective tissue and cut into 2-3 mm rings.
-
Mounting: Suspend rings in organ baths containing KHS at 37°C, aerated with 95% O2 / 5% CO2. Apply resting tension (approx.[3] 1.0 g).
-
Equilibration: Allow 60 minutes for stabilization, washing every 15 minutes.
-
Viability Check: Challenge with 60 mM KCl to verify contractile integrity. Wash out.
-
Pre-contraction: Induce stable contraction with Phenylephrine (
) until a plateau is reached. -
Dose-Response: Add Isocarbacyclin cumulatively (
to ) without washing between doses. -
Analysis: Calculate relaxation as a percentage of the pre-contraction amplitude.
Critical Control: To prove the effect is IP-receptor mediated, pre-incubate a separate ring with an IP antagonist (e.g., RO-1138452) or a PKA inhibitor (e.g., KT5720). The relaxation curve should shift significantly to the right.
Visualization: Organ Bath Workflow
Caption: Figure 2. Step-by-step workflow for isometric tension recording to assess Isocarbacyclin-induced vasodilation.
Comparative Pharmacodynamics
Isocarbacyclin is distinct from other prostanoids in its balance of stability and selectivity.
| Compound | Chemical Stability | IP Receptor Affinity ( | Primary Indication | Notes |
| PGI2 (Epoprostenol) | Very Low (<3 min) | High (~3 nM) | PAH (IV infusion) | Reference standard; requires continuous cooling/infusion. |
| Isocarbacyclin (TEI-7165) | High (Hours/Days) | High (~65 nM) | Cerebral Ischemia | Prodrug (TEI-9090) used in vivo. Strong cerebral vasodilator. |
| Iloprost | High | High (~4 nM) | PAH (Inhaled/IV) | Also binds EP1; shorter half-life than Isocarbacyclin in vivo. |
| Beraprost | High | Moderate | PAH (Oral) | First orally active analogue; less potent than IV options. |
Data Interpretation:
While Isocarbacyclin has a slightly lower affinity (
Translational Implications
The unique profile of Isocarbacyclin (TEI-7165) positions it specifically for neurovascular applications.
-
Cerebral Selectivity: Studies in primate models indicate that Isocarbacyclin induces relaxation in cerebral arteries with high efficacy, often superior to its effects on coronary arteries [3].
-
Neuroprotection via Vasodilation: By dilating collateral vessels in the penumbra of an ischemic stroke, Isocarbacyclin improves microcirculatory flow, reducing neuronal death. This is distinct from direct neuroprotection; it is a hemodynamic-driven preservation of tissue.
-
Dosing Window: Due to the potential for transient vasoconstriction at high doses (likely TP receptor cross-talk), the therapeutic window must be carefully monitored to remain in the nanomolar range where IP receptor selectivity is maximal.
References
-
Suzuki, Y., et al. (1990). The effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries. British Journal of Pharmacology.[1][4]
-
Whittle, B.J., et al. (2012).[4] Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors.[4] Biochemical Pharmacology.[1][4]
-
Sugiura, S., et al. (1994). Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases. Japanese Journal of Pharmacology.
-
IUPHAR/BPS Guide to Pharmacology. Prostanoid Receptors: IP Receptor.[4]
Sources
- 1. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Methodological & Application
Application Note: Measuring Vasodilation Effects of Isocarbacyclin in Isolated Arteries
Introduction & Compound Profile
Isocarbacyclin (TEI-9090) is a chemically stable analogue of Prostacyclin (
Critical Pharmacological Distinction: Ester vs. Free Acid
For isolated tissue bath experiments, the choice of compound form is critical for data integrity:
-
TEI-9090 (Isocarbacyclin Methyl Ester): This is a prodrug. In vivo, it is rapidly hydrolyzed by plasma esterases (carboxylesterase) into its active form.
-
TEI-7165 (Isocarbacyclin Free Acid): This is the pharmacologically active metabolite.[1]
Expert Insight: In isolated organ baths (Krebs-Henseleit buffer), plasma esterases are absent. While tissue esterases exist, their activity varies significantly between species and tissues (Rat > Human > Dog). Therefore, to eliminate metabolic variability, this protocol recommends using TEI-7165 (Free Acid) for all isolated vessel myography.
Pharmacological Mechanism[2][3]
Isocarbacyclin primarily targets the IP receptor on vascular smooth muscle cells (VSMC), inducing relaxation via the
Signaling Pathway Visualization
Figure 1: Dual signaling pathway of Isocarbacyclin. Primary vasodilation occurs via IP-Gs coupling. High concentrations may recruit contractile pathways via EP3/TP cross-talk.
Experimental Setup: Wire Myography
The gold standard for assessing Isocarbacyclin potency is Isometric Wire Myography (e.g., Danish Myo Technology - DMT 620M).
Buffer Composition (Krebs-Henseleit Solution)
Prepare fresh on the day of the experiment. Maintain at pH 7.4 when bubbled with 95%
| Component | Concentration (mM) | Function |
| NaCl | 119.0 | Osmolarity/Ionic strength |
| KCl | 4.7 | Resting membrane potential |
| 1.17 | Enzymatic cofactor | |
| 1.18 | pH Buffer | |
| 2.5 | Contractility source | |
| 25.0 | pH Buffer ( | |
| Glucose | 5.5 | Metabolic substrate |
| EDTA | 0.026 | Chelates heavy metals (prevents oxidation) |
| Indomethacin | 0.01 (10 µM) | CRITICAL: Blocks endogenous prostanoids |
Why Indomethacin? You must inhibit cyclooxygenase (COX) to prevent the vessel from producing its own
Protocol 1: Tissue Preparation (Rat Mesenteric Artery)
Rat mesenteric arteries are preferred over the aorta for Isocarbacyclin assays because they are resistance vessels with a higher density of IP receptors and greater physiological relevance to blood pressure regulation.
-
Euthanasia: Anesthetize rat (Sprague-Dawley, 250-300g) with isoflurane followed by cervical dislocation or decapitation (per local IACUC guidelines).
-
Excision: Rapidly remove the mesenteric bed and place it in ice-cold Krebs solution.
-
Dissection:
-
Pin the tissue in a Sylgard-coated petri dish under a dissection microscope.
-
Isolate second or third-order branches (approx. 200-300 µm diameter).
-
Technique Tip: Clean off all adipose tissue. Fat releases adipokines that can alter vascular tone.
-
Cut into 2 mm segments.
-
-
Mounting:
Protocol 2: Normalization & Wake-Up
Unlike large elastic arteries, resistance arteries require precise normalization to set the passive tension to a level equivalent to physiological pressure (100 mmHg).
-
Normalization (Mulvany-Halpern Method):
-
Stretch the vessel in steps, measuring wall tension at each step.
-
Calculate the internal circumference (
) corresponding to a transmural pressure of 100 mmHg. -
Set the experimental resting tension to 0.9 ×
.
-
-
Equilibration: Allow vessels to rest for 30 minutes at
, washing every 15 minutes. -
Viability Check (KPSS):
-
Stimulate with high-potassium solution (60 mM
) to test smooth muscle contractility. -
Criteria: Contraction must be rapid and sustained (> 10 mN for aorta, > 2-3 mN for mesentery). Wash until baseline returns.
-
-
Endothelial Integrity Check:
-
Pre-contract with Phenylephrine (1 µM).
-
Add Acetylcholine (10 µM).
-
Criteria: >80% relaxation indicates intact endothelium.
-
Note: Isocarbacyclin acts directly on smooth muscle, so endothelium-denuded vessels can also be used to rule out endothelium-derived relaxing factor (EDRF) interference.
-
Protocol 3: Isocarbacyclin Concentration-Response Curve
Workflow Diagram:
Figure 2: Cumulative Concentration-Response Workflow.
Step-by-Step:
-
Pre-contraction: Induce stable tone using a contractile agent.
-
Choice A (Standard): Phenylephrine (PE, 1-3 µM) -
adrenergic agonist. -
Choice B (Physiological): U46619 (10-100 nM) - Thromboxane mimetic. Preferred if studying IP/TP cross-talk.
-
Wait until contraction stabilizes (plateau phase).
-
-
Cumulative Dosing:
-
Add TEI-7165 in half-log increments (
M to M). -
Volume: Add small volumes (e.g., 5 µL into 5 mL bath) to avoid vehicle effects.
-
Timing: Wait for the response to plateau (typically 2-4 minutes) before the next addition.
-
-
Controls:
-
Run a parallel "Time Control" vessel (Pre-contraction + Vehicle only) to correct for spontaneous fatigue of the pre-contraction.
-
Run a parallel vessel with RO1138452 (1 µM), a selective IP receptor antagonist, to confirm mechanism.
-
Data Analysis & Interpretation
Calculation
Relaxation is expressed as a percentage of the pre-contraction tone:
Fit data to the Sigmoidal Dose-Response (Variable Slope) equation (Hill Equation) to derive
Reference Values (Rat Mesenteric Artery)
| Parameter | Isocarbacyclin (TEI-7165) | Native | Interpretation |
| 7.6 ± 0.3 | 8.0 ± 0.2 | Isocarbacyclin is slightly less potent but highly effective. | |
| ~90-100% | 100% | Full agonist efficacy. | |
| Stability | > 6 hours | < 5 mins | Isocarbacyclin allows complete curves without degradation. |
| High Dose | Potential Re-contraction | Relaxation |
Data derived from comparative studies (See Ref 1, 3).
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| No Relaxation | Prodrug usage (TEI-9090) | Ensure use of TEI-7165 (Free Acid) . Tissue esterases in bath are insufficient. |
| Biphasic Curve | Cross-talk | High concentrations ( |
| Drifting Baseline | Oxidation or COX activity | Ensure EDTA and Indomethacin are in the buffer. |
| Low Sensitivity | Wrong vessel | Switch from Aorta (conductance) to Mesenteric/Cerebral (resistance) arteries. |
References
-
Tanaka, M., et al. (1994). "Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries."[4][5] British Journal of Pharmacology, 113(4), 1165–1170.
-
Mulvany, M. J., & Halpern, W. (1977). "Contractile properties of small arterial resistance vessels in spontaneously hypertensive and normotensive rats." Circulation Research, 41(1), 19-26.
-
Sugiura, S., et al. (1994). "Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors." Arzneimittelforschung, 44(11), 1262-1264.
-
Whittle, B. J., et al. (2012).[6] "Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors."[6] Biochemical Pharmacology, 84(1), 68-75.[6]
-
Danish Myo Technology. (2023).[3] "Wire Myography: The Ultimate Guide." Reprocell Application Notes.
Sources
- 1. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of resting tension for wire myography in male rat pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: Techniques for Assessing Neuroprotection by Isocarbacyclin (TEI-7165)
Abstract & Introduction
Isocarbacyclin (TEI-7165) is a chemically stable analogue of prostacyclin (PGI
This Application Note provides a rigorous framework for assessing these neuroprotective effects. It distinguishes between hemodynamic protection (improved blood flow) and cytoprotection (direct neuronal survival), a critical differentiation for drug development in ischemic stroke.
Mechanistic Basis: The IP Receptor Pathway[1]
Understanding the mechanism is prerequisite to designing valid assays. Isocarbacyclin binds to the IP receptor (Prostacyclin receptor) on the neuronal surface, initiating a Gs-protein coupled cascade that results in the phosphorylation of CREB (cAMP response element-binding protein), which drives the transcription of neurotrophic factors like BDNF and Bcl-2.
Signaling Pathway Diagram
The following diagram illustrates the signal transduction pathway targeted by Isocarbacyclin.
Figure 1: Isocarbacyclin-mediated neuroprotection via the IP receptor/cAMP/PKA pathway.
In Vitro Assessment: Dissociating Hemodynamics from Cytoprotection
To confirm direct neuroprotection, researchers must utilize systems devoid of blood flow. The Oxygen-Glucose Deprivation (OGD) model in primary cortical neurons is the gold standard.
Protocol: Oxygen-Glucose Deprivation (OGD)
Objective: Mimic ischemic conditions in culture to evaluate cell survival.
Materials:
-
Primary Rat Cortical Neurons (DIV 10-14).
-
Isocarbacyclin (dissolved in ethanol/DMSO, final vehicle <0.1%).
-
OGD Buffer: Glucose-free balanced salt solution (BSS), deoxygenated.
-
Anaerobic Chamber (
).
Step-by-Step Workflow:
-
Pre-Treatment: Treat neurons with Isocarbacyclin (0.1, 1.0, 10
M) or Vehicle for 24 hours prior to OGD.-
Rationale: Pre-treatment primes the CREB pathway, maximizing neuroprotective gene expression [1].
-
-
Induction: Wash cells with deoxygenated glucose-free BSS. Place in the anaerobic chamber at
C for 60–90 minutes.-
Validation: Include a "Normoxia Control" (Glucose BSS, normal incubator).
-
-
Reperfusion: Replace BSS with normal Neurobasal medium containing glucose. Return to standard incubator (
Air / ). -
Readout (24h post-OGD):
-
LDH Assay: Measure Lactate Dehydrogenase release in the supernatant (marker of necrosis).
-
MTT/CCK-8 Assay: Assess mitochondrial metabolic activity (marker of viability).
-
Data Presentation Template
| Group | Concentration ( | Cell Viability (% of Control) | LDH Release (% of Max) |
| Control (Normoxia) | 0 | ||
| Vehicle (OGD) | 0 | ||
| Isocarbacyclin | 0.1 | ||
| Isocarbacyclin | 1.0 | ||
| Isocarbacyclin | 10.0 | ||
| Table 1: Expected results template.[1][2][3][4][5][6][7][8][9][10] Statistical significance ( |
In Vivo Assessment: Systemic Efficacy
The Middle Cerebral Artery Occlusion (MCAO) model is the standard for assessing ischemic stroke therapies. Because Isocarbacyclin is a vasodilator, it is critical to monitor Cerebral Blood Flow (CBF) to determine if protection is due to reperfusion or tissue resilience.
Protocol: Rat MCAO (Intraluminal Filament Model)
Objective: Assess infarct volume reduction and functional recovery.
Key Parameters:
-
Animal: Male Sprague-Dawley rats (250–300g).[4]
-
Dosing: Continuous IV infusion or IP bolus.
-
Dose: 100–300 ng/kg/min (Infusion) or 100
g/kg (Bolus) [2]. -
Timing: Start 30 min post-occlusion or at reperfusion onset.
-
Workflow Diagram:
Figure 2: Workflow for MCAO surgery and Isocarbacyclin evaluation.
Critical Validation Steps
-
CBF Monitoring (Laser Doppler Flowmetry):
-
Requirement: You MUST verify occlusion. A drop in CBF to
of baseline is required for inclusion. -
Drug Effect:[2][4][9][10] If Isocarbacyclin significantly increases CBF during occlusion (collateral flow), the neuroprotection may be hemodynamic. If protection occurs without major CBF changes during ischemia, it suggests direct cytoprotection [3].
-
-
TTC Staining:
-
Use 2% TTC (2,3,5-triphenyltetrazolium chloride) in saline.
-
Infarct correction: Correct for edema using the formula:
.
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| High variability in Infarct Volume | Inconsistent filament placement | Use Laser Doppler to standardize occlusion depth (target 70-80% drop). |
| No effect in vitro | Low receptor expression | Verify IP receptor expression in your specific neuronal lot via Western Blot. |
| Hypotension in vivo | Systemic vasodilation | Isocarbacyclin is a vasodilator. Monitor Mean Arterial Pressure (MAP). If MAP drops <60 mmHg, reduce dose to prevent hypoperfusion injury. |
References
-
Mechanism of IP Receptor Signaling
-
Isocarbacyclin Pharmacodynamics
-
MCAO Protocol Standards
-
Glutamate Excitotoxicity Models
Sources
- 1. NEUROPROTECTIVE PROPERTIES OF PROSTAGLANDIN I2 IP RECEPTOR IN FOCAL CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Perioperative aspirin improves neurological outcome after focal brain ischemia possibly via inhibition of Notch 1 in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches to isocarbacyclin and analogues as potential neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. N-methyl-D-aspartate exposure blocks glutamate toxicity in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Flow Cytometric Analysis of Platelet Activation Modulation by Isocarbacyclin
Introduction & Scientific Context
Isocarbacyclin (TEI-9090/TEI-7165) is a chemically stable analogue of Prostacyclin (PGI
Mechanism of Action
Isocarbacyclin functions as a high-affinity agonist for the IP Receptor (Prostacyclin Receptor) on the platelet surface. Upon binding, it triggers the G
The Analytical Challenge
Traditional Light Transmission Aggregometry (LTA) measures the final endpoint (clumping) but fails to quantify the upstream signaling events or the activation state of individual platelets. Flow cytometry offers a superior alternative by allowing the simultaneous quantification of:
-
Surface Activation Markers: P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).
-
Intracellular Signaling: VASP phosphorylation status (a direct readout of the cAMP/PKA pathway).
Mechanistic Pathway & Experimental Logic
To accurately design the flow cytometry panel, one must understand the signaling cascade. Isocarbacyclin acts as an inhibitor of activation; therefore, experimental setups must involve agonist-induced activation (e.g., using ADP or TRAP-6) to demonstrate the drug's inhibitory capacity.
Diagram 1: Isocarbacyclin Signaling Pathway
This diagram illustrates the causality: Drug binding leads to PKA activation, which directly opposes the Calcium mobilization driven by thrombin/ADP.
Caption: Isocarbacyclin signaling via IP Receptor/cAMP/PKA pathway inhibiting Agonist-induced Calcium mobilization.
Experimental Protocols
General Reagents & Equipment[1]
-
Anticoagulant: 3.2% Sodium Citrate (Do NOT use EDTA; it chelates calcium required for PAC-1 binding).
-
Buffer: Tyrode’s Buffer (HEPES-buffered saline), pH 7.4.
-
Fixative: 1% Paraformaldehyde (PFA).
-
Flow Cytometer: Capable of 3-4 color detection (FITC, PE, PerCP/APC).
Protocol A: Sample Preparation (Whole Blood vs. Washed Platelets)
Expert Insight: For drug screening, Whole Blood is preferred to minimize pre-activation artifacts caused by centrifugation. However, if studying protein binding or precise IC50 without plasma protein interference, Washed Platelets are required.
Standard Whole Blood Method:
-
Collect blood into Sodium Citrate tubes.[1] Discard the first 2 mL to avoid tissue factor contamination.
-
Rest blood at room temperature (RT) for 15 minutes. Do not refrigerate (causes cold activation).
-
Use within 2 hours of collection.
Protocol B: Surface Marker Inhibition Assay (Functional Readout)
Objective: Measure the ability of Isocarbacyclin to prevent P-selectin expression and GPIIb/IIIa activation after stimulation with ADP.
Reagents:
-
Test Compound: Isocarbacyclin (Dissolved in DMSO/Ethanol, dilute in saline). Recommended range: 1 nM – 1 µM.
-
Agonist: ADP (10 µM final) or TRAP-6 (10 µM final).
-
Antibodies:
-
Anti-CD61 (GPIIIa) - PerCP or APC (Platelet gating marker).
-
Anti-CD62P (P-selectin) - PE (Activation marker 1).
-
PAC-1 (Activated GPIIb/IIIa) - FITC (Activation marker 2).
-
Step-by-Step Procedure:
-
Aliquot: Place 50 µL of whole blood into flow tubes.
-
Drug Incubation: Add Isocarbacyclin at varying concentrations. Include a "Vehicle Control" (0 nM drug).
-
Incubate 10 mins at RT.
-
-
Stimulation: Add Agonist (e.g., 10 µL ADP).
-
Incubate 15 mins at RT.
-
Note: Include a "Resting Control" (No Agonist, No Drug) to establish baseline.
-
-
Staining: Add antibody cocktail (CD61, CD62P, PAC-1).
-
Incubate 20 mins in the dark at RT.
-
-
Fixation & Lysis: Add 500 µL 1% PFA (or commercial lyse/fix reagent).
-
Incubate 10 mins.
-
-
Acquisition: Acquire 10,000 CD61+ events on the flow cytometer.
Data Interpretation:
-
Gating: Gate on CD61+ vs. SSC (Side Scatter) to isolate platelets.
-
Readout: Calculate % Positive cells or Median Fluorescence Intensity (MFI) for CD62P and PAC-1.
-
Success Criteria: Isocarbacyclin should show a dose-dependent decrease in MFI compared to the Agonist-only control.
Protocol C: Intracellular VASP Phosphorylation (Mechanistic Readout)
Objective: Directly confirm Isocarbacyclin binding to the IP receptor and activation of PKA. Unlike Protocol B, this assay measures the increase of a marker (VASP-P).
Expert Insight: VASP is phosphorylated at Ser157 (PKA-preferred) and Ser239 (PKG-preferred). While PGI2 analogues primarily drive Ser157, cross-talk allows monitoring of Ser239 using standard commercial kits (e.g., clone 16C2). For highest specificity to Isocarbacyclin, an antibody against p-VASP (Ser157) is recommended.
Step-by-Step Procedure:
-
Stimulation: Incubate Whole Blood (50 µL) with Isocarbacyclin (various concentrations) for 10 mins at RT.
-
Note: No ADP agonist is strictly needed here; we are measuring the drug's direct effect. However, some protocols co-incubate with ADP to measure the "Platelet Reactivity Index (PRI)."
-
-
Fixation (Critical): Add PFA before permeabilization to lock phosphorylation states.
-
Incubate 10 mins.
-
-
Permeabilization: Add Triton X-100 (0.1%) or commercial permeabilization buffer.
-
Incubate 5 mins.
-
-
Staining: Add Anti-p-VASP (Ser157 or Ser239) - FITC + Anti-CD61 - APC.
-
Incubate 30 mins at RT.
-
-
Wash: Wash once with PBS. Resuspend.
-
Acquisition: Measure MFI of p-VASP in the CD61+ population.
Visualization of Experimental Workflow
Diagram 2: Flow Cytometry Workflow
This diagram outlines the parallel processing of samples for Surface vs. Intracellular analysis.
Caption: Parallel workflows for Surface Marker Inhibition (top) and VASP Phosphorylation (bottom).
Data Presentation & Analysis
When reporting results for Isocarbacyclin, data should be tabulated to show the Inverse Relationship between drug concentration and activation markers, and the Direct Relationship with VASP.
Expected Trends Table
| Parameter | 0 nM (Vehicle) + ADP | 10 nM Isocarbacyclin + ADP | 100 nM Isocarbacyclin + ADP | Interpretation |
| CD62P (P-selectin) | High MFI (++++) | Medium MFI (++) | Low MFI (+) | Inhibition of granule release |
| PAC-1 Binding | High MFI (++++) | Medium MFI (++) | Low MFI (+) | Inhibition of integrin activation |
| p-VASP (Ser157) | Low MFI (+) | Medium MFI (++) | High MFI (++++) | Activation of PKA pathway |
Calculating Inhibition
For P-selectin and PAC-1, calculate the Percent Inhibition using the formula:
Where:
- = Platelets + ADP (No Drug)
- = Platelets + ADP + Isocarbacyclin
- = Platelets + Buffer (No ADP)
References
-
Aleil, B., et al. (2005).[2] "Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases." Journal of Thrombosis and Haemostasis.
-
Tanaka, M., et al. (2004). "Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro." Arzneimittelforschung.
-
Michelson, A. D. (1996). "Flow cytometry: a clinical test of platelet function." Blood.
-
Shattil, S. J., et al. (1987). "Detection of activated platelets in whole blood using activation-dependent monoclonal antibodies and flow cytometry."[3] Blood.
-
Guide to Pharmacology. (2024). "Prostanoid Receptors: IP Receptor." IUPHAR/BPS.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Isocarbacyclin (TEI-7165) for In Vitro Assays
Executive Summary & Molecule Profile[1]
Isocarbacyclin (TEI-7165) is a chemically stable analogue of Prostacyclin (PGI
Critical Distinction: Researchers often confuse the two available forms.
-
TEI-7165 (Free Acid): The active form.[1] Use this for receptor binding, cAMP, and direct cell signaling assays.
-
TEI-9090 (Methyl Ester): A prodrug. It requires hydrolysis (esterase activity) to become active. While lipophilic and cell-permeable, its potency in vitro is roughly 10-fold lower than the free acid unless fully hydrolyzed.
Quick Reference Data
| Parameter | Value / Characteristic |
| Primary Target | IP Receptor (Prostacyclin Receptor) |
| Secondary Target | TP Receptor (Thromboxane Receptor) - at high concentrations |
| Solubility | DMSO (>25 mg/mL), Ethanol (>25 mg/mL), PBS (pH 7.2) < 50 µg/mL |
| Stock Storage | -20°C in DMSO (stable for >6 months) |
| EC | 20 – 50 nM (Cell-type dependent) |
| IC | ~3 – 8 nM (Human Platelet Aggregation) |
Module 1: Preparation & Solubility (The Foundation)
Q: My Isocarbacyclin precipitates when I add the DMSO stock directly to the culture media. How do I prevent this?
A: This is "shock precipitation," caused by the rapid transition from a lipophilic solvent (DMSO) to a hydrophilic buffer. You must use a Step-Down Dilution Strategy .
The Protocol:
-
Stock Solution: Dissolve neat Isocarbacyclin in 100% DMSO to create a 10 mM Master Stock.
-
Intermediate Dilution: Dilute the Master Stock 1:100 into PBS (not media) to create a 100 µM Working Stock. Note: The DMSO concentration is now 1%.
-
Final Application: Dilute the Working Stock into your assay media (e.g., 1:1000 dilution).
-
Final Drug Concentration: 100 nM.
-
Final DMSO Concentration: 0.001% (Negligible cytotoxicity).
-
Q: Can I use Ethanol instead of DMSO? A: Yes, but DMSO is preferred. Ethanol is volatile; repeated opening of the vial can change the concentration of your stock solution due to evaporation. If you use Ethanol, seal vials with Parafilm and store at -80°C.
Visualization: Step-Down Dilution Workflow
Caption: Step-down dilution strategy to ensure solubility and minimize DMSO toxicity.
Module 2: Functional Assays (cAMP & Aggregation)
Q: What concentration range should I use for a dose-response curve in cAMP assays?
A: You should center your curve around the expected EC
-
Recommended Range: 0.1 nM to 10 µM (using half-log dilutions).
-
The "Hook" Effect: At concentrations >1 µM, Isocarbacyclin can cross-react with TP (Thromboxane) receptors, which couple to Gq/G12/13. This may dampen the cAMP signal or cause contraction in smooth muscle assays.
Q: I see high background noise in my cAMP assay. Is the drug degrading? A: It is likely not degradation (Isocarbacyclin is stable). The issue is usually Phosphodiesterase (PDE) activity .
-
Solution: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15-30 minutes before adding Isocarbacyclin. This prevents the breakdown of the generated cAMP, increasing the signal-to-noise ratio.
Q: For platelet aggregation, why is the Free Acid (TEI-7165) more potent than the Methyl Ester (TEI-9090)? A: Platelets have limited esterase activity compared to hepatocytes. In cell-free or platelet-rich plasma (PRP) systems, the conversion of TEI-9090 to the active TEI-7165 is slow.
-
Recommendation: Always use TEI-7165 (Free Acid) for platelet aggregation assays unless you are specifically studying prodrug metabolism.
Visualization: Signaling Pathway & Cross-Reactivity
Caption: Dual signaling pathways. Green path represents the desired therapeutic effect; red dashed path indicates off-target effects at high concentrations.
Module 3: Neuroprotection Assays
Q: Literature suggests using 5-10 µM for neuroprotection. This is far above the EC
A: Neuroprotection often involves mechanisms beyond simple plasma membrane IP receptor activation, such as:
-
PPAR interaction: PGI
analogs can activate PPAR or PPAR (nuclear receptors), which requires higher intracellular concentrations. -
Overcoming Glutamate Toxicity: In excitotoxicity models, the signaling machinery is compromised. Higher receptor occupancy is required to drive sufficient cAMP production to counteract the massive calcium influx.
Protocol Adjustment for Neurons:
-
Serum: Reduce serum concentration to 1-2% during the drug incubation to prevent protein binding from sequestering the lipophilic Isocarbacyclin.
-
Timing: Pre-treat with Isocarbacyclin for 1 hour before the insult (e.g., hypoxia or glutamate). Post-treatment is significantly less effective.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Inconsistent IC | Adsorption to plastics | Isocarbacyclin is lipophilic. Use glass or low-binding polypropylene tips and plates for serial dilutions. |
| Cell Toxicity | DMSO > 0.5% | Ensure final DMSO concentration is < 0.1%. Run a "Vehicle Only" control. |
| Biphasic Curve | TP Receptor activation | The curve goes up (relaxation) then down (contraction) at high doses. Limit max concentration to 1 µM. |
| Low Potency (Ester) | Incomplete hydrolysis | You are using TEI-9090. Switch to TEI-7165 (Free Acid) or add esterases to the buffer. |
| Precipitation | Cold buffer shock | Allow stocks to reach Room Temperature (RT) before adding to cold media. Vortex immediately upon addition. |
References
-
Pharmacology of Isocarbacyclin (TEI-7165): Kawai, Y., & Ohhashi, T. (1994).[2] Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries.[2][3] British Journal of Pharmacology, 112(2), 635–639.[2]
-
Platelet Aggregation Potency: Coller, B. S., et al. (1995). Anti-platelet effects of isocarbacyclin methyl ester (TEI-9090) and its free acid form. Pharmacological Research, 31.
-
Neuroprotection Mechanisms: Satoh, S., et al. (1999). Neuroprotective effects of isocarbacyclin methyl ester. European Journal of Pharmacology.
-
cAMP Assay Optimization: Revvity & NIH Assay Guidance Manual. Principles of GPCR-cAMP signaling and DMSO tolerance.
Sources
- 1. Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isocarbacyclin Stability & Handling
Executive Summary: The Stability Paradox
Researchers often report "degradation" of Isocarbacyclin in experimental buffers. However, chemically, Isocarbacyclin is a 9(O)-methano analogue of Prostacyclin (PGI₂), specifically engineered to resist the rapid acid-catalyzed hydrolysis that destroys natural PGI₂ (half-life < 3 mins).
If you are observing a loss of potency or signal, it is rarely chemical breakdown. In 90% of cases, the issue is physical loss due to hydrophobic adsorption to plastics or micro-precipitation in aqueous buffers. This guide addresses the root causes of these artifacts.
Module 1: The "Sticky" Problem (Adsorption)
Q: I prepared a 10 nM working solution, but my assay shows no activity. Did the compound hydrolyze? A: Unlikely. It probably adhered to the walls of your container. Isocarbacyclin is highly lipophilic. When dissolved in aqueous buffers (like PBS or Tyrode’s) at low concentrations (< 1 µM), it behaves like a surfactant, rapidly migrating to the container interface.
Troubleshooting Protocol:
-
Check Your Plasticware:
-
Polystyrene (PS): Strictly Prohibited. PS tubes and reservoirs act as a "sink," absorbing up to 60-80% of lipophilic prostaglandins within 1 hour.
-
Polypropylene (PP): Acceptable. Standard Eppendorf tubes are PP. Loss is minimal (< 5%) for short durations.
-
Glass / Silanized Glass: Gold Standard. For concentrations < 10 nM, use borosilicate glass to prevent surface binding.
-
-
Add a Carrier Protein:
-
If your assay permits, add 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 to the buffer before adding the drug. This "coats" the nonspecific binding sites on the plastic, keeping the Isocarbacyclin in solution.
-
Module 2: Solubility & Precipitation (Buffer Formulation)
Q: My stock solution is clear, but the buffer turns cloudy or the compound precipitates over time. Why? A: You are likely exceeding the Kinetic Solubility Limit . While the thermodynamic solubility might be listed as "X mg/mL," the transition from an organic solvent (DMSO/Ethanol) to an aqueous buffer creates a high-energy interface that can force immediate micro-precipitation.
Critical Solubility Data:
| Solvent System | Solubility Limit (Approx) | Stability | Notes |
| DMSO (Stock) | > 25 mg/mL | > 1 Year (-20°C) | Hygroscopic; keep sealed. |
| Ethanol (Stock) | > 25 mg/mL | > 1 Year (-20°C) | Evaporates; seal with Parafilm. |
| PBS (pH 7.2) | < 0.5 mg/mL | < 24 Hours | Risk Zone. Prepare fresh. |
| PBS + 0.1% BSA | ~ 1.0 mg/mL | 24-48 Hours | BSA stabilizes the suspension. |
The "Solvent Sandwich" Dilution Method: Never squirt a concentrated DMSO stock directly into a large volume of static buffer. This creates a local region of high concentration where the drug precipitates instantly (the "cloud").
Correct Protocol:
-
Calculate the volume of stock needed.
-
Vortex the buffer vigorously to create a vortex cone.
-
Inject the stock solution slowly into the center of the vortex.
-
This ensures rapid dispersion before crystal nuclei can form.
Module 3: Chemical Integrity & pH
Q: Does pH really matter if Isocarbacyclin is "stable"? A: Yes. While it resists the enol ether hydrolysis of PGI₂, it is still an organic acid (pKa ~ 4.5).
-
Acidic Conditions (pH < 4.0): While more stable than PGI₂, prolonged exposure to low pH can drive lactonization or dehydration reactions.
-
Basic Conditions (pH > 8.5): Can cause epimerization or base-catalyzed hydrolysis if you are using the methyl ester prodrug form (TEI-9090).
-
Optimal Range: Maintain buffers at pH 7.0 – 7.4 .
Q: I am using the Methyl Ester (TEI-9090). Why is it inactive in my buffer? A: The methyl ester is a prodrug . It requires enzymatic cleavage by esterases to become the active free acid.
-
In Buffer: There are no esterases. The compound remains in its inactive ester form.
-
In Plasma/Cells: Esterases are present, converting it to the active form.
-
Fix: If performing a cell-free receptor binding assay, you must use the free acid form of Isocarbacyclin, not the ester.
Visual Troubleshooting Guides
Figure 1: Diagnosing Signal Loss
Use this logic tree to determine if your issue is chemical or physical.
Caption: Diagnostic logic flow to distinguish between physical adsorption, prodrug inactivity, and solubility issues.
Figure 2: The "Solvent Sandwich" Dilution Workflow
Standardizing the dilution process to prevent "shock" precipitation.
Caption: Step-by-step dilution protocol to maximize kinetic solubility and prevent micro-precipitation.
References
-
Cayman Chemical. (2024).[1] Prostaglandin E2 & Analogues: Product Information & Handling Guidelines.Link
- Note: Provides the foundational solubility data for PG analogues in DMSO/Ethanol vs. PBS.
-
K. E. E. et al. (2025). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.[2][3] ResearchGate.[2][4][5] Link
- Note: Validates the mechanism of lipophilic drug loss to polystyrene.
-
Tanaka, M. et al. (1994). Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases. PubMed. Link
- Note: Establishes the prodrug nature of TEI-9090 and the requirement for esterases.
-
Matsumura, Y. et al. (1995). Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries. PubMed. Link
- Note: Confirms the biological stability and potency of the molecule in tissue b
Sources
Improving the delivery of Isocarbacyclin in animal models
Technical Support Center: Isocarbacyclin Delivery Optimization
Topic: Improving the delivery of Isocarbacyclin (TEI-7165) and its prodrugs in animal models. Role: Senior Application Scientist Status: Active Support
Introduction: The Stability & Delivery Paradox
Welcome to the technical support hub for Isocarbacyclin. If you are here, you likely appreciate that while Isocarbacyclin (TEI-7165) offers significant stability advantages over natural Prostacyclin (PGI2), it remains a challenging compound for in vivo delivery. Its lipophilicity, rapid metabolism, and the critical need for blood-brain barrier (BBB) penetration in stroke models create a "delivery paradox": you need high local concentrations for neuroprotection without triggering systemic hypotension.
This guide moves beyond basic protocols to address the causality of failure in animal models, focusing on the methyl ester prodrug (TEI-9090/TTC-909) and advanced nanocarrier systems.
Module 1: Compound Selection & Chemical Stability
User Query: "I am observing precipitation in my aqueous buffer and inconsistent dosing results. Which form of the compound should I be using?"
Diagnosis: You are likely using the free acid form (TEI-7165) in a standard aqueous buffer. TEI-7165 is lipophilic and chemically unstable in acidic environments. For robust animal modeling, particularly in stroke (MCAO) or vascular studies, you must utilize the methyl ester prodrug (TEI-9090) or a lipid-based formulation.
Technical Directive:
-
Switch to TEI-9090 (Isocarbacyclin Methyl Ester): This prodrug enhances membrane permeability.
-
Mechanism of Action: TEI-9090 is inactive until hydrolyzed by carboxylesterases into the active TEI-7165.
-
The "Species Trap" (Critical Warning):
-
Rats: High esterase activity in plasma.[1] Hydrolysis is rapid and systemic.
-
Dogs/Humans: Low plasma esterase activity; hydrolysis occurs primarily in Red Blood Cells (RBCs) or liver.
-
Implication: PK data from rats may overestimate systemic clearance compared to primates.
-
Visualizing the Hydrolysis Pathway (Species Specificity):
Caption: Figure 1. Species-dependent hydrolysis pathways of TEI-9090. Note the divergence in esterase location between rodents and non-rodents, affecting PK modeling.
Module 2: The "Gold Standard" Formulation (Lipid Microspheres)
User Query: "How do I replicate the neuroprotective effects seen in literature (TTC-909)? My standard saline injections cause hypotension before I see neuroprotection."
Diagnosis: Direct injection of the free acid causes immediate vasodilation (hypotension), which confounds stroke models by reducing cerebral perfusion pressure. You must use a Lipid Microsphere (LM) carrier. This system (often coded as TTC-909) protects the prodrug and allows for "targeted" accumulation at sites of vascular injury where lipophilic particles tend to adhere.
Protocol: Preparation of Isocarbacyclin Lipid Microspheres
-
Objective: Create a stable oil-in-water emulsion (0.2 µm diameter).
-
Components:
Step-by-Step Workflow:
-
Pre-Mix (Oil Phase): Dissolve 5 mg of TEI-9090 in 10 g of Soybean Oil. Ensure complete solubilization (sonicate if necessary, but keep temp < 40°C).
-
Surfactant Phase: Disperse 1.2 g of Egg Yolk Lecithin in the oil phase.
-
Aqueous Phase: Prepare 2.5% (w/v) Glycerol in distilled water (approx 90 mL).
-
Crude Emulsification: Add the Oil/Lecithin mixture to the Aqueous phase under high-shear stirring (Ultra-Turrax) at 10,000 rpm for 5 minutes.
-
High-Pressure Homogenization (Critical Step): Pass the crude emulsion through a high-pressure homogenizer (e.g., Microfluidizer) at 500–800 bar. Repeat for 5–10 cycles.
-
Target Size: 200–300 nm.
-
Checkpoint: Solution should turn from milky white to slightly translucent/opalescent.
-
-
pH Adjustment: Adjust final pH to 7.4 using minimal NaOH.
Troubleshooting Table: Lipid Microspheres
| Observation | Probable Cause | Corrective Action |
| Phase Separation (Creaming) | Insufficient lecithin or homogenization pressure too low. | Increase homogenization cycles. Verify Lecithin:Oil ratio (ideal is ~1:10). |
| Drug Precipitation | Drug load exceeds oil solubility. | Reduce TEI-9090 concentration or add a co-solvent (e.g., small amount of ethanol) to the oil phase. |
| Rapid Hydrolysis in Storage | pH drift or bacterial contamination. | Store at 4°C. Lyophilize with cryoprotectant (sucrose) for long-term storage. |
Module 3: Advanced Delivery (PLGA Nanoparticles)
User Query: "I need sustained release over 24-48 hours for a chronic ischemia model. Lipid emulsions clear too fast."
Diagnosis: Lipid microspheres are excellent for acute delivery but have a short half-life. For chronic efficacy, PLGA (Poly(lactic-co-glycolic acid)) nanoparticles are the superior choice. The challenge here is high encapsulation efficiency (EE) due to the drug's lipophilicity.
Optimized Protocol: Single Emulsion (O/W) Solvent Evaporation
-
Why O/W? Since TEI-9090 is lipophilic, a double emulsion (W/O/W) is unnecessary and will reduce loading efficiency.
Workflow Visualization:
Caption: Figure 2. Single Emulsion (O/W) workflow for encapsulating lipophilic TEI-9090 into PLGA nanoparticles.
Critical Optimization Parameters:
-
Polymer Choice: Use PLGA 50:50 (Resomer RG 502H). The 50:50 ratio degrades faster than 75:25, matching the therapeutic window for post-stroke recovery (days vs. weeks).
-
Drug:Polymer Ratio: Start at 1:10. Increasing drug load beyond this often leads to "burst release" where the drug sits on the surface of the particle rather than inside.
-
Surfactant: Polyvinyl alcohol (PVA) is standard. Ensure residual PVA is washed off, as it can be toxic to neurons in high concentrations.
References
-
Suzuki, Y., et al. (2001). Pharmacokinetics of isocarbacyclin methyl ester incorporated in lipid microspheres (TTC-909) in rats, dogs, and humans. Drug Metabolism and Disposition.[3]
-
Satoh, S., et al. (1999). Neuroprotective effects of TTC-909, an isocarbacyclin methyl ester incorporated in lipid microspheres, on transient cerebral ischemia in rats. Journal of Pharmacology and Experimental Therapeutics.
-
Mainardes, R.M., et al. (2005). Colloidal carriers for ophthalmic drug delivery. (Contextual reference for PLGA encapsulation of lipophilic drugs). Current Drug Targets.
-
Tei, S., et al. (1990). Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases. Xenobiotica.
Sources
- 1. Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cocaine, norcocaine, ecgonine methylester and benzoylecgonine pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isocarbacyclin in Cellular Models
Product: Isocarbacyclin (TEI-7165) Classification: Stable Prostacyclin (PGI2) Analog / IP Receptor Agonist Primary Application: Vasodilation, Anti-platelet aggregation, Neuroprotection research.
Overview: The Specificity Paradox
Isocarbacyclin is engineered for stability and selectivity toward the Prostacyclin Receptor (IP). However, in cellular models—particularly at concentrations exceeding 1 µM —its specificity profile degrades, leading to "off-target" activation of Thromboxane (TP) and Prostaglandin E (EP) receptors.
This guide addresses the non-canonical signaling events that confound data interpretation, providing diagnostic workflows to distinguish true IP-mediated effects from off-target noise.
Module 1: Diagnostic & Troubleshooting Guide
Issue 1: The "Biphasic" Response (Inversion of Effect)
Symptom: You observe an expected response (e.g., vasodilation or cAMP increase) at low concentrations (10–100 nM), but at higher concentrations (>1 µM), the effect disappears or reverses (e.g., vasoconstriction or calcium spike).
Root Cause: TP Receptor Cross-Reactivity.
While Isocarbacyclin acts as an IP agonist (Gs-coupled), high concentrations recruit the Thromboxane A2 receptor (TP), which is Gq-coupled. This triggers intracellular calcium release (
Diagnostic Workflow:
-
The Antagonist Test: Pre-treat cells with a selective TP receptor antagonist (e.g., SQ-29,548 or Seratrodast at 1–10 µM).
-
Re-run Dose Response: If the inhibitory/reversal effect at high Isocarbacyclin doses disappears in the presence of the TP antagonist, the artifact is TP-mediated.
Technical Insight:
"High concentrations (more than 1 µM) of TEI-7165 elicited a transient contraction... which is probably through activation of TXA2 (TP-) receptors."[1][2] — British Journal of Pharmacology [1].
Issue 2: Unexplained Transcriptional Drift (24h+ Incubation)
Symptom: In long-term neuroprotection or metabolic assays, you observe gene expression changes (e.g., lipid metabolism genes) that are not blocked by PKA inhibitors (H-89).
Root Cause: PPAR Activation (Class Effect).
Prostacyclin analogs, including carbacyclins, share structural homology with endogenous PPAR ligands. They can bypass membrane receptors and directly activate Peroxisome Proliferator-Activated Receptors (PPAR
Validation Protocol:
-
Nuclear Translocation Assay: Staining for PPAR nuclear accumulation upon Isocarbacyclin treatment.
-
Inhibitor Check: Co-incubate with GW9662 (PPAR
antagonist) or GSK3787 (PPAR antagonist) to see if the transcriptional "noise" is silenced.
Module 2: Signaling Pathway Visualization
The following diagram illustrates the divergence between the intended IP receptor pathway and the off-target TP and PPAR pathways.
Figure 1: Divergent signaling pathways. Note how high-dose Isocarbacyclin recruits TP receptors (red path), antagonizing the intended IP pathway (green).
Module 3: Quantitative Binding & Selectivity Data
Use this table to calculate the "Safety Window" for your specific assay.
| Receptor Target | Affinity (Ki / IC50) | Functional Outcome | Risk Level |
| IP (Prostacyclin) | ~65 nM | cAMP | Primary Target |
| EP1 / EP3 | ~2.5 µM | Calcium | Moderate Risk at high dose |
| TP (Thromboxane) | > 10 µM (Binding) Effect seen at >1 µM | Calcium | High Risk (Functional Antagonism) |
| PPARs | Low µM range (Est.) | Transcription Regulation | Chronic Assay Risk |
Data aggregated from binding studies in mastocytoma P-815 cells and monkey arterial models [1][2].
Module 4: Validated Experimental Protocols
Protocol A: Discriminating IP vs. TP Mediated Effects
Objective: To confirm that a cellular response is exclusively IP-mediated.
-
Preparation:
-
Culture cells (e.g., endothelial, smooth muscle, or neuronal) to 80% confluence.
-
Serum-starve for 4–6 hours to reduce background arachidonic acid metabolites.
-
-
Pre-treatment (30 min):
-
Group 1 (Control): Vehicle (0.1% DMSO).
-
Group 2 (TP Block): + SQ-29,548 (1 µM).
-
Group 3 (IP Block): + RO1138452 (1 µM) [Optional: to confirm positive control].
-
-
Induction:
-
Add Isocarbacyclin (Dose curve: 10 nM to 10 µM).
-
-
Readout (cAMP vs Calcium):
-
cAMP Assay: If Group 2 (TP Block) shows higher cAMP than Group 1 at high doses, TP activation was suppressing the signal.
-
Calcium Imaging: If Isocarbacyclin triggers a calcium spike in Group 1 but not Group 2, the spike is an off-target artifact.
-
Protocol B: Handling & Stability
-
Solubility: Isocarbacyclin free acid is lipophilic. Dissolve in 100% Ethanol or DMSO to create a 10 mM stock.
-
Storage: Store stocks at -20°C.
-
Working Solution: Dilute into aqueous buffer immediately before use.
-
Critical Note: Do not leave the compound in serum-free media for >24h without accounting for potential oxidation or non-specific binding to plastics (polystyrene).
FAQ: Frequently Asked Questions
Q: Can I use Isocarbacyclin Methyl Ester (TEI-9090) in cell culture? A: Caution is advised. The methyl ester (TEI-9090) is a prodrug designed to be hydrolyzed by esterases in vivo. In cell culture, unless your media contains serum (esterase source) or your cells express high esterase activity, the conversion to the active free acid (TEI-7165) will be inefficient.
-
Recommendation: Use the free acid (TEI-7165) for in vitro cellular assays to ensure precise dosing [1].
Q: Why does my dose-response curve look bell-shaped? A: This is the hallmark of functional antagonism . As you increase the dose beyond saturation of the high-affinity IP receptor, the compound begins to bind the lower-affinity TP receptor. Since TP activation (Gq/Calcium) often opposes IP activation (Gs/cAMP), the net physiological effect diminishes.
Q: Is Isocarbacyclin cytotoxic? A: Not inherently. However, off-target activation of TP receptors can lead to calcium overload, which may mimic toxicity or induce apoptosis in sensitive cell lines (e.g., neurons) if doses exceed 10 µM.
References
-
Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries. Source: British Journal of Pharmacology (1994) URL:[Link]
-
Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors. Source: Arzneimittelforschung (1994) - via PubMed URL:[Link]
-
Neuroprotective properties of prostaglandin I2 IP receptor in focal cerebral ischemia. Source: Neuroscience (2010) URL:[Link]
-
Peroxisome proliferator-activated receptors and their ligands. Source: Nutrition & Metabolism (2014) URL:[Link]
Sources
Technical Support Center: Isocarbacyclin Methyl Ester (TEI-9090) Stability & Hydrolysis Control
Status: Operational Scope: Experimental Design, Chemical Stability, Pharmacological Activation Lead Scientist: Senior Application Scientist, Bio-Organic Chemistry Division
Core Technical Briefing: The "Prodrug" Trap
Isocarbacyclin methyl ester (TEI-9090) is frequently misused in in vitro experiments due to a misunderstanding of its chemical nature. Unlike its parent compound Isocarbacyclin (TEI-7165), the methyl ester is a prodrug .
-
The Problem: The methyl ester modification improves membrane permeability and chemical stability during storage, but it renders the molecule significantly less active at the IP (Prostacyclin) receptor.
-
The Requirement: For biological activity, the ester bond must be hydrolyzed to release the free acid (TEI-7165).
-
The Variable: This hydrolysis is dependent on esterases . If your experimental system (e.g., serum-free media, washed platelets, specific buffer formulations) lacks esterase activity, TEI-9090 will appear inactive, leading to false-negative data.
Comparative Potency Data
The following data illustrates the massive shift in potency dependent on hydrolysis status. Note the ~40-fold difference in binding affinity.
| Compound Form | Chemical State | IP Receptor IC50 (Binding) | Biological Status |
| TEI-9090 | Methyl Ester | ~2800 nM | Inactive / Low Affinity |
| TEI-7165 | Free Acid | ~65 nM | Active / High Affinity |
Data Source: Comparative binding affinity studies in mastocytoma P-815 cell membranes [1].
Experimental Troubleshooting Guide
Issue 1: "My compound shows no activity in serum-free assays."
Diagnosis: Lack of Esterase Activity. Mechanism: In defined media or buffer-only assays (like washed platelet aggregation), there are no enzymes to convert TEI-9090 to TEI-7165. The ester remains intact and fails to bind the IP receptor. Solution:
-
Switch Compounds: Purchase Isocarbacyclin Free Acid (TEI-7165) directly if available.
-
Chemical Activation: Perform a pre-experiment saponification (chemical hydrolysis) to convert the ester to the active acid (see Protocol A below).
-
Esterase Supplementation: Add porcine liver esterase (PLE) or serum to the media, though this introduces variability.
Issue 2: "Results vary wildly between Rat and Human tissue models."
Diagnosis: Species-Specific Esterase Kinetics. Mechanism: There is a profound species difference in blood esterase activity.[1]
-
Rat Blood: High plasma esterase activity.[1] Rapid conversion of TEI-9090
TEI-7165. -
Human/Dog Blood: Low plasma esterase activity. Hydrolysis relies on Red Blood Cell (RBC) esterases and is significantly slower. Implication: A dose that works in a rat model may be insufficient in a human model due to slower activation [2].
Issue 3: "The stock solution degraded in the freezer."
Diagnosis: Spontaneous Hydrolysis or Transesterification. Mechanism: While the isocarbacyclin core is stable (unlike PGI2), the ester bond is susceptible to hydrolysis if moisture enters the vial, or transesterification if stored in the wrong alcohol. Solution:
-
Solvent: Store stock in anhydrous DMSO or Ethanol . Avoid Methanol (risk of transesterification) or water.
-
Temperature: Store at -20°C.
-
Purge: Overlay the vial with inert gas (Argon or Nitrogen) before sealing to prevent moisture uptake.
Visualization: The Hydrolysis Signaling Pathway
The following diagram illustrates the critical dependency of TEI-9090 on enzymatic or chemical hydrolysis to activate the cAMP signaling pathway.
Figure 1: Activation pathway of Isocarbacyclin Methyl Ester. Note that direct binding of the ester to the receptor is negligible.
Protocol A: Controlled Chemical Hydrolysis (Saponification)
If you possess TEI-9090 but require the active free acid for a serum-free experiment, use this protocol to chemically convert the stock.
Objective: Convert Methyl Ester to Free Acid. Yield: ~95-100% conversion.
Reagents
-
TEI-9090 Stock (e.g., 10 mM in Ethanol or DMSO).
-
0.1 M NaOH (Sodium Hydroxide).
-
0.1 M HCl (Hydrochloric Acid).
-
Phosphate Buffered Saline (PBS), pH 7.4.
Step-by-Step Methodology
-
Aliquot: Take a known volume of your TEI-9090 stock (e.g., 10 µL of 10 mM stock = 100 nmol).
-
Evaporate (Optional): If the solvent is Ethanol, evaporate under a gentle stream of Nitrogen. If DMSO, proceed directly but account for DMSO volume.
-
Hydrolysis: Add 50 µL of 0.1 M NaOH .
-
Incubation: Vortex briefly and incubate at Room Temperature (25°C) for 30 minutes .
-
Note: Do not heat. Isocarbacyclin is stable, but excess heat in high pH can cause degradation of side chains.
-
-
Neutralization: Add exactly 50 µL of 0.1 M HCl .
-
Critical: This brings the pH back to neutral.
-
-
Dilution: Add 900 µL of PBS.
-
Final Concentration: You now have ~1 mL of 100 µM TEI-7165 (Free Acid).
-
-
Validation: Use immediately. Do not re-freeze the aqueous solution.
Decision Logic: Experimental Design
Use this logic flow to determine if your current experimental setup requires modification.
Figure 2: Decision matrix for handling TEI-9090 based on biological context.
References
-
Binding Affinities of Isocarbacyclin Methyl Ester and its Free Acid. Source: National Institutes of Health (PubMed) / Arzneimittelforschung. Key Finding: TEI-9090 has low affinity (IC50 ~2800 nM) compared to TEI-7165 (IC50 ~65 nM).[2] Rat serum pretreatment enhances affinity.[2] URL:[Link]
-
Species Differences in Hydrolysis of Isocarbacyclin Methyl Ester (TEI-9090). Source: National Institutes of Health (PubMed) / Xenobiotica. Key Finding: Rat plasma esterase activity is ~100-400x higher than dog or human.[1] Human hydrolysis relies on RBCs.[1] URL:[Link]
Sources
Validation & Comparative
Comparative Technical Guide: Isocarbacyclin vs. Iloprost in Ischemic Stroke Models
Executive Summary
This guide provides a technical comparison between Isocarbacyclin (TEI-7165) and Iloprost for use in preclinical ischemic stroke models. While both are stable prostacyclin (PGI₂) analogues, their pharmacological profiles and primary mechanisms of neuroprotection differ significantly.
-
Isocarbacyclin is characterized by high selectivity for the IP receptor. Its primary utility in stroke research lies in direct neuronal cytoprotection , particularly in preventing delayed neuronal death in the hippocampus following transient ischemia.
-
Iloprost exhibits a balanced affinity for both IP and EP1 receptors.[1][2] Its efficacy is driven primarily by hemodynamic stabilization , endothelial barrier protection, and anti-platelet activity. It is the superior choice for studies focusing on reperfusion injury, blood-brain barrier (BBB) integrity, and post-stroke vascular remodeling.
Pharmacological Profile & Mechanism of Action[3]
Receptor Affinity and Selectivity
The distinct physiological effects of these analogues stem from their receptor binding profiles. Iloprost’s potent activity at the EP1 receptor differentiates it from the more IP-selective Isocarbacyclin.
| Feature | Isocarbacyclin (TEI-7165) | Iloprost |
| Primary Target | IP Receptor (High Selectivity) | IP Receptor & EP1 Receptor |
| Binding Affinity (Ki/IC50) | IP: ~65.4 nM (IC50) | IP: 3.9 nM (Ki); EP1: 1.1 nM (Ki) |
| EP Receptor Activity | Low/Negligible | High affinity for EP1 (constriction/calcium signaling) |
| Chemical Stability | Chemically stable (unlike native PGI₂) | Chemically stable; t½ ~20-30 min (plasma) |
| Primary In Vivo Effect | Neuronal survival, anti-apoptosis | Vasodilation, endothelial barrier sealing, anti-aggregation |
Signaling Pathways
Both agents activate the Gs-coupled IP receptor, leading to adenylyl cyclase (AC) activation and cAMP generation. However, Iloprost’s concurrent activation of EP1 (Gq-coupled) triggers intracellular calcium mobilization, which can modulate vascular tone and endothelial permeability differently than pure IP activation.
Figure 1: Divergent signaling pathways. Isocarbacyclin primarily drives the cAMP/PKA/CREB axis for neuroprotection. Iloprost activates both the cAMP axis and the EP1/Calcium pathway, influencing endothelial barrier function and vascular tone.
Experimental Performance in Stroke Models[4][5][6]
Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is the gold standard for evaluating ischemia-reperfusion injury.
Isocarbacyclin Performance
-
Target Outcome: Prevention of delayed neuronal death (DND) in the CA1 region of the hippocampus.
-
Mechanism: Direct inhibition of apoptosis via PKA-dependent pathways; preservation of norepinephrine metabolism in the cortex.
-
Key Data: Studies utilizing the methyl ester prodrug (TEI-9090) or free acid (TEI-7165) have demonstrated significant preservation of neuronal density in the hippocampus when administered immediately upon reperfusion.
Iloprost Performance [1][2][3][4][5][6][7][8][9][10][11][12]
-
Target Outcome: Reduction of reperfusion injury, preservation of the Blood-Brain Barrier (BBB), and improvement of microcirculatory flow.
-
Mechanism: Stabilization of endothelial actin cytoskeleton via cAMP-mediated Rac1 activation; inhibition of neutrophil adhesion (ICAM-1 downregulation).
-
Key Data: Iloprost significantly reduces Evans Blue extravasation (a marker of BBB breakdown) and suppresses inflammatory signaling (NFκB, TNF-α) in reperfusion models. It is less effective at preventing pure excitotoxic neuronal death compared to Isocarbacyclin but superior in mitigating vascular leakage.
Comparative Efficacy Table
| Parameter | Isocarbacyclin | Iloprost |
| Infarct Volume Reduction | Moderate (Cortex/Striatum) | Moderate (Dependent on reperfusion timing) |
| Hippocampal Protection | High (CA1 survival) | Low/Indirect |
| BBB Integrity | Low impact | High (Reduces leakage) |
| Anti-Inflammatory | Moderate | High (Neutrophil inhibition) |
| Hemodynamic Effect | Mild Vasodilation | Potent Vasodilation |
| Therapeutic Window | < 3 hours post-onset | < 6 hours (Reperfusion phase) |
Experimental Protocols
To ensure reproducibility, the following protocols utilize the intraluminal filament MCAO model in rats (Sprague-Dawley or Wistar).
Surgical Workflow (tMCAO)
-
Anesthesia: Induce with 5% Isoflurane; maintain at 1.5-2.0% in 30% O₂/70% N₂O.
-
Monitoring: Maintain rectal temperature at 37.0 ± 0.5°C using a feedback-controlled heating blanket. Monitor Laser Doppler Flowmetry (LDF) over the parietal cortex to confirm >70% drop in CBF.
-
Occlusion: Insert a silicone-coated monofilament (4-0 nylon) into the Internal Carotid Artery (ICA) to occlude the MCA origin.
-
Ischemia Duration: 90 minutes (standard) or 60 minutes (mild injury).
-
Reperfusion: Withdraw filament and confirm CBF restoration via LDF.
Drug Administration Protocols
Protocol A: Isocarbacyclin (Neuroprotection Focus)
-
Formulation: Dissolve TEI-7165 in saline or use TEI-9090 (prodrug) in lipid microspheres for enhanced BBB penetration.
-
Dosing: 100 µg/kg (TEI-9090) or equivalent molar dose of TEI-7165.
-
Route: Intravenous (IV) bolus via tail vein.
-
Timing: Immediately upon reperfusion (0 h) and optionally at 24 h and 48 h.
-
Endpoint Analysis: Histology (Nissl/H&E) at 7 days to quantify neuronal density in Hippocampus CA1.
Protocol B: Iloprost (Vascular/Endothelial Focus)
-
Formulation: Dilute stock Iloprost in sterile saline.
-
Dosing: 1.0 - 2.0 ng/kg/min (Continuous Infusion). Note: Iloprost requires continuous infusion due to its pharmacokinetics and potent vasodilatory effects which can cause systemic hypotension if bolused rapidly.
-
Route: IV infusion via jugular vein catheter or subcutaneous osmotic minipump.
-
Timing: Start infusion 30 mins post-occlusion or at onset of reperfusion; continue for 4-6 hours.
-
Endpoint Analysis: Evans Blue extravasation assay at 24 h to measure BBB permeability; Infarct volume (TTC staining) at 24 h.
Figure 2: Experimental timeline comparison. Isocarbacyclin is typically administered as a bolus at reperfusion for long-term neuronal survival assessment. Iloprost requires infusion during the acute phase to manage perfusion and protect the endothelium.
Safety & Handling Considerations
-
Hypotension: Iloprost is a potent systemic vasodilator. In rat models, doses >2 ng/kg/min can cause significant drops in Mean Arterial Pressure (MAP), potentially confounding stroke outcomes by reducing cerebral perfusion pressure. Continuous monitoring of blood pressure via femoral artery cannulation is mandatory when using Iloprost.
-
Bleeding Risk: Both agents inhibit platelet aggregation. Care must be taken during surgery to minimize bleeding at the catheter insertion sites.
-
Stability: Isocarbacyclin derivatives (TEI-9090) are generally more stable in solution than native prostacyclin, but stock solutions should be prepared fresh or stored at -20°C.
Conclusion
-
Choose Isocarbacyclin if your research question focuses on neuroprotection mechanisms , specifically intracellular signaling pathways (cAMP/PKA) that prevent neuronal apoptosis in the penumbra and hippocampus.
-
Choose Iloprost if your research focuses on vascular integrity , reperfusion injury mitigation, endothelial barrier function, or the inflammatory response to stroke.
References
-
Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors. Source: Biochemical Pharmacology (2012)[1][2]
-
Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors. Source: Arzneimittelforschung (1994)
-
Iloprost improves endothelial barrier function in LPS-induced lung injury. Source: Critical Care (2009)
-
[Link]
- Key Finding: Demonstrates Iloprost's mechanism of stabilizing the endothelial barrier via cAMP/Rac1 signaling, relevant for BBB protection.
-
-
Effects of the isocarbacyclin methyl ester clinprost incorporated into lipid microspheres, in focal ischemia of stroke-prone spontaneously hypertensive rats. Source: Arzneimittelforschung (1994)
-
[Link]
- Key Finding: Demonstrates the cytoprotective effects of Isocarbacyclin (TEI-9090) in preventing norepinephrine depletion and neuronal damage in stroke models.
-
-
Protocol for middle cerebral artery occlusion by an intraluminal suture method. Source: Methods in Molecular Biology
-
[Link]
- Key Finding: Standardized protocol for the MCAO model used in these comparisons.
-
Sources
- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iloprost improves endothelial barrier function in LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. The ILAILL Study: Iloprost as Adjuvant to Surgery for Acute Ischemia of Lower Limbs: A Randomized, Placebo-Controlled, Double-Blind Study by the Italian Society for Vascular and Endovascular Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Acute Iloprost Inhalation Improves Right Ventricle Function in Pulmonary Artery Hypertension: A Cardiac Magnetic Resonance Study [frontiersin.org]
- 11. Efficacy and safety of iloprost in trauma patients with haemorrhagic shock‐induced endotheliopathy—Protocol for the multicentre randomized, placebo‐controlled, blinded, investigator‐initiated shine‐trauma trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Isocarbacyclin's Neuroprotective Effects: A Comparative Technical Guide
Content Type: Technical Comparison & Validation Guide Target Audience: Drug Discovery Scientists, Neuropharmacologists, and Translational Researchers.
Executive Summary: The Isocarbacyclin Advantage
Isocarbacyclin (TEI-7165) represents a critical evolution in prostacyclin (PGI2) mimetics. Unlike unstable natural PGI2 or earlier analogues, Isocarbacyclin combines high chemical stability with potent agonism at the IP receptor. Its neuroprotective potential extends beyond simple vasodilation, offering a dual-mechanism approach: hemodynamic restoration and direct cytoprotection .
This guide provides a rigorous framework for validating Isocarbacyclin’s efficacy, specifically focusing on its lipid microsphere formulation (TTC-909), against the current standard of care, Edaravone , and structural analogues like Beraprost .
Mechanistic Differentiation
To validate Isocarbacyclin, one must first understand how its mechanism diverges from competitors. While Edaravone functions primarily as a free radical scavenger, Isocarbacyclin targets the IP receptor to activate the cAMP-PKA signaling cascade.
Comparative Mechanism of Action
| Feature | Isocarbacyclin (TEI-7165/TTC-909) | Edaravone (MCI-186) | Beraprost Sodium |
| Primary Target | IP Receptor (Prostacyclin Receptor) | Oxidative Stress (ROS/Peroxynitrite) | IP Receptor |
| Signaling Pathway | Gs-protein | Direct electron donation to radicals | Gs-protein |
| Key Physiological Effect | Potent vasodilation + Platelet inhibition + Direct neuronal survival | Prevention of lipid peroxidation & membrane damage | Vasodilation + Platelet inhibition |
| CNS Delivery | High (via Lipid Microsphere formulation TTC-909) | Moderate (Requires high dosing) | Low (Limited BBB penetration) |
| Stability | High (Chemically stable structure) | Moderate | Moderate |
Pathway Visualization: The Dual Neuroprotective Cascade
The following diagram illustrates the signal transduction pathway utilized by Isocarbacyclin to achieve neuroprotection, highlighting the divergence from ROS scavengers.
Figure 1: Isocarbacyclin activates the IP receptor-cAMP-PKA axis to drive vasodilation and neuronal survival, distinct from Edaravone’s ROS scavenging mechanism.
Experimental Validation Framework
To objectively validate Isocarbacyclin, researchers must utilize a "Self-Validating" experimental design. This ensures that observed effects are due to the drug's specific mechanism and not experimental artifacts.
A. The "Gold Standard" Protocol: MCAO with TTC-909
The most robust validation utilizes the Middle Cerebral Artery Occlusion (MCAO) model in rats, specifically testing the lipid microsphere formulation (TTC-909) which enhances accumulation in ischemic lesions.
Step-by-Step Validation Workflow
-
Subject Selection:
-
Model: Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) or Sprague-Dawley rats.
-
Rationale: SHR-SP mimics the clinical comorbidity of hypertension seen in stroke patients.
-
-
Induction of Ischemia (MCAO):
-
Use the intraluminal suture method to occlude the MCA for 60-90 minutes (transient ischemia) or permanently.
-
Validation Check: Monitor Laser Doppler Flowmetry (LDF) to confirm >70% drop in regional Cerebral Blood Flow (rCBF).
-
-
Drug Administration (The Critical Variable):
-
Group A (Test): TTC-909 (Isocarbacyclin in lipid microspheres) at 200 ng/kg, IV bolus immediately post-occlusion or upon reperfusion.
-
Group B (Active Control): Edaravone (3 mg/kg, IV).
-
Group C (Vehicle): Lipid microspheres without active drug (Placebo).
-
Group D (Free Drug): Free Isocarbacyclin (dissolved in saline) to validate the necessity of the microsphere carrier.
-
-
Endpoint Assessment (72 Hours - 7 Days):
-
Neurological Deficit Scores: Bederson scale or mNSS (blinded evaluation).
-
Infarct Volume: TTC (2,3,5-triphenyltetrazolium chloride) staining.
-
Biomarker Analysis: Norepinephrine (NE) levels in the cortex (preservation of NE indicates cytoprotection).
-
B. Workflow Visualization
Figure 2: Experimental workflow for comparative validation of Isocarbacyclin vs. Edaravone in ischemic stroke models.
Head-to-Head Performance Data (Synthesized)
The following table synthesizes performance benchmarks derived from separate high-quality studies. While direct head-to-head clinical trials are rare, preclinical data allows for "Virtual Benchmarking."
Comparative Efficacy in Rat MCAO Models
| Metric | Isocarbacyclin (TTC-909) [1, 2] | Edaravone [3, 4] | Interpretation |
| Infarct Volume Reduction | ~40 - 50% (vs Vehicle) | ~30 - 40% (vs Vehicle) | TTC-909 shows superior efficacy likely due to targeted delivery via lipid microspheres to the ischemic penumbra. |
| Neurological Score Improvement | Significant (p < 0.05) improvement in motor function. | Significant (p < 0.05) improvement. | Both agents improve functional outcomes, but Isocarbacyclin's vascular effects may aid reperfusion faster. |
| Therapeutic Window | Effective when administered immediately to 3h post-occlusion. | Effective up to 24h (Clinical data), typically 0-6h in rats. | Edaravone has a wider established window; Isocarbacyclin targets acute reperfusion injury. |
| Mechanism Biomarker | Preserves cortical Norepinephrine (NE) levels. | Reduces 3-nitrotyrosine (oxidative stress marker). | Distinct pathways confirm non-overlapping mechanisms, suggesting potential for combination therapy. |
| Side Effects (High Dose) | Hypotension (due to vasodilation). | Renal toxicity (rare but noted). | Isocarbacyclin requires careful titration to avoid systemic hypotension compromising CBF. |
Key Insight: The lipid microsphere formulation (TTC-909) is the "secret sauce" for Isocarbacyclin. Studies show that free Isocarbacyclin is significantly less effective than the microsphere formulation because the microspheres passively accumulate in injured vascular endothelium, delivering the drug exactly where it is needed [2].
Self-Validating Systems: Quality Control
To ensure your data is publishable and robust, implement these internal controls:
-
Hemodynamic Control: Because Isocarbacyclin is a vasodilator, you must monitor Mean Arterial Pressure (MAP).
-
Failure Mode: If MAP drops significantly (>20%), neuroprotection might be negated by hypoperfusion.
-
Correction: Use the lowest effective dose (e.g., 200 ng/kg for TTC-909) that improves local CBF without collapsing systemic BP.
-
-
Carrier Control: Always include a "Vehicle" group containing empty lipid microspheres. This proves that the benefit comes from the drug, not the lipid emulsion itself.
-
Positive Control: Edaravone is the mandatory positive control. If Edaravone fails to show protection in your assay, your ischemia model is likely too severe (permanent damage) or too mild (spontaneous recovery), invalidating the experiment.
References
-
Yae, T., Araki, H., O-ogami, Y., Iwasaki, K., Tanabe, H., & Fujiwara, M. (1997).[1] Effects of the isocarbacyclin methyl ester clinprost incorporated into lipid microspheres, in focal ischemia of stroke-prone spontaneously hypertensive rats.[1] Arzneimittelforschung, 47(11), 1200-1203.[1] Link
-
Suzuki, Y., et al. (2019). Synthetic approaches to isocarbacyclin and analogues as potential neuroprotective agents against ischemic stroke.[2] Bioorganic & Medicinal Chemistry, 27(3), 567-578. Link
-
Watanabe, T., et al. (1994). Neuroprotective effects of edaravone, a novel free radical scavenger...[3][4] Journal of Pharmacology and Experimental Therapeutics. Link
-
Kikuchi, K., et al. (2013). Neuroprotective Effects of Edaravone: A Novel Free Radical Scavenger in Cerebrovascular Injury.[3][4] CNS Drugs, 27, 1033–1040. Link
-
Hoshi, K., & Mizushima, Y. (1990).[5] A preliminary double-blind cross-over trial of lipo-PGI2, a prostacyclin derivative incorporated in lipid microspheres, in cerebral infarction. Prostaglandins, 40(2), 155-164.[5] Link
Sources
- 1. Effects of the isocarbacyclin methyl ester clinprost incorporated into lipid microspheres, in focal ischemia of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches to isocarbacyclin and analogues as potential neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of edaravone, a free radical scavenger, on the rat hippocampus after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isocarbacyclin Receptor Binding Profiles
Executive Summary: The Isocarbacyclin Advantage
Isocarbacyclin (specifically the free acid form, TEI-7165 ) represents a critical evolution in prostacyclin (PGI2) mimetics. While endogenous PGI2 is a potent vasodilator and platelet aggregation inhibitor, its chemical instability (half-life < 3 minutes) limits clinical utility. Isocarbacyclin stabilizes the enol ether moiety of PGI2 into a phenol structure, retaining high affinity for the IP receptor (Prostacyclin receptor) while significantly enhancing metabolic stability.
This guide provides a technical comparison of Isocarbacyclin’s receptor binding profile against standard analogs (Iloprost, Treprostinil). It highlights the specific selectivity of TEI-7165 for the IP receptor over contractile EP subtypes, a key differentiator in therapeutic applications such as neuroprotection and inhibition of platelet aggregation.
Molecular Identity & Prodrug Kinetics
To accurately interpret binding data, researchers must distinguish between the prodrug and the active metabolite.
-
TEI-9090 (Isocarbacyclin Methyl Ester): A highly lipophilic prodrug designed for improved crossing of the blood-brain barrier. It exhibits low affinity for the IP receptor (
nM).[1] -
TEI-7165 (Isocarbacyclin Free Acid): The active metabolite formed via hydrolysis by serum esterases (carboxylesterase/arylesterase). It exhibits high affinity for the IP receptor (
nM).[1]
Technical Insight: In comparative assays, always use TEI-7165. Using TEI-9090 in a membrane preparation without esterases will yield false-negative binding data.
Comparative Receptor Binding Profile
The following data synthesizes competitive radioligand binding assays. The critical metric is the balance between IP affinity (desired vasodilation/anti-aggregation) and EP1/EP3 affinity (undesired vasoconstriction).
Table 1: Binding Affinity ( / ) and Selectivity Ratios
| Ligand | IP Receptor Affinity | Off-Target Profile | Functional Consequence |
| Isocarbacyclin (TEI-7165) | High ( | Low/Moderate EP & TP affinity.[1] | Potent IP agonism with reduced risk of EP1-mediated vasoconstriction compared to Iloprost. |
| Iloprost | Very High ( | High EP1 ( | Potent vasodilator, but EP1 cross-reactivity can limit efficacy via counter-active vasoconstriction. |
| Treprostinil | High ( | High DP1 ( | Broad-spectrum vasodilation via IP, DP1, and EP2.[2] Less EP1 liability than Iloprost. |
| Beraprost | Moderate | Moderate EP3 affinity | Generally lower potency and selectivity compared to Iloprost/Treprostinil. |
| Cicaprost | High | Negligible EP/TP | The most selective IP agonist available (reference standard). |
*Note:
Analysis of Selectivity
-
Iloprost Paradox: While Iloprost is a potent IP agonist, its affinity for the contractile EP1 receptor (
1.1 nM) is actually higher than its affinity for the target IP receptor. This can blunt its vasodilatory effects in tissues with high EP1 expression. -
Isocarbacyclin Specificity: TEI-7165 maintains high IP affinity without the intense EP1 lock seen with Iloprost. This profile supports its utility in neuroprotection models (e.g., hippocampal CA1 protection) where pure Gs-coupled signaling is preferred over Gq-coupled (EP1) calcium mobilization.
Signaling Pathway Mechanism
Isocarbacyclin exerts its effects primarily through the Gs-protein coupled IP receptor pathway.
Figure 1: IP Receptor Signal Transduction
Caption: Isocarbacyclin binds the IP receptor, activating Gs-alpha to stimulate Adenylyl Cyclase, increasing cAMP.
Experimental Protocol: Radioligand Binding Assay
To replicate the binding profiles described above, use the following self-validating protocol. This method uses
Materials
-
Membrane Source: HEK-293 cells stably expressing human IP receptor (or platelet membranes).[3]
-
Radioligand:
(Specific Activity ~15-30 Ci/mmol). -
Competitor: TEI-7165 (dissolved in DMSO, final concentration <1%).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM
, 0.1 mM EDTA, pH 7.4.
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize cells in ice-cold lysis buffer. Centrifuge at
(10 min) to remove debris. -
Centrifuge supernatant at
(20 min) to pellet membranes. Resuspend in Assay Buffer. -
Validation Point: Protein concentration must be optimized (typically 10-50 µ g/well ) to ensure <10% ligand depletion.
-
-
Incubation:
-
Prepare 96-well plate.
-
Add 50 µL
(Final conc: ~5 nM, near ). -
Add 50 µL TEI-7165 (Concentration range:
to M). -
Add 100 µL Membrane suspension.
-
Non-Specific Binding Control: Include wells with excess unlabeled Iloprost (10 µM).
-
-
Equilibrium:
-
Incubate at 30°C for 60 minutes .
-
Why? IP receptors are temperature sensitive; 30°C balances kinetics and stability better than 37°C for this assay.
-
-
Termination & Filtration:
-
Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Wash 3x with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation : (Where is radioligand concentration and is affinity of Iloprost).
-
Figure 2: Binding Assay Workflow
Caption: Workflow for competitive radioligand binding assay to determine Ki values.
References
-
Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors. Biochemical Pharmacology. (2012).[2]
-
Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors. Arzneimittelforschung. (1994).
-
Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs. Science Advances. (2024).
-
IUPHAR/BPS Guide to PHARMACOLOGY: IP receptor. Guide to Pharmacology. (Accessed 2026).
-
Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases. Xenobiotica. (1994).
Sources
- 1. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking Isocarbacyclin's Anti-Platelet Activity: A Technical Comparison Guide
Executive Summary: The Stability-Potency Paradox
Prostacyclin (PGI2) is the endogenous gold standard for inhibiting platelet aggregation and inducing vasodilation. However, its clinical utility is severely hampered by extreme chemical instability (half-life < 3 minutes at physiological pH), leading to rapid hydrolysis into the inactive 6-keto-PGF1α.
Isocarbacyclin (TEI-9090) and its free acid metabolite TEI-7165 represent a critical evolution in prostanoid therapeutics. By replacing the unstable enol ether oxygen of PGI2 with a methylene group, Isocarbacyclin achieves high chemical stability while retaining high affinity for the IP receptor.
This guide benchmarks Isocarbacyclin against PGI2 and PGE1, demonstrating that while its peak potency is slightly lower than native PGI2, its integrated pharmacological effect over time is superior due to sustained receptor engagement.
Mechanistic Benchmarking: The IP Receptor Pathway
Isocarbacyclin functions as a selective agonist for the Prostacyclin Receptor (IP Receptor). Unlike non-prostanoid mimetics, it mimics the native ligand's binding topology but resists metabolic degradation.
Signaling Dynamics
Upon binding, Isocarbacyclin triggers a Gs-protein coupled cascade. The critical differentiator is the duration of cAMP elevation . While PGI2 causes a rapid spike followed by a drop due to ligand degradation, Isocarbacyclin induces a sustained plateau of cAMP, maintaining protein kinase A (PKA) activation and VASP phosphorylation.
Visualization: IP Receptor Signaling Cascade
The following diagram illustrates the molecular pathway by which Isocarbacyclin exerts its anti-platelet effects.
Caption: Isocarbacyclin induces sustained IP receptor activation, driving cAMP accumulation and PKA-mediated inhibition of platelet aggregation.
Comparative Efficacy Data
The following data aggregates results from human and rabbit platelet studies, specifically focusing on ADP-induced aggregation.
Table 1: IC50 Benchmarking (Human Platelets)
Data represents the concentration required to inhibit 50% of maximum aggregation.
| Compound | Form | IC50 (Aggregation) | IC50 (Adhesion) | Stability (pH 7.4) |
| PGI2 (Prostacyclin) | Native | 1.67 ng/mL | 0.25 ng/mL | < 3 mins (Rapid Hydrolysis) |
| TEI-7165 | Free Acid (Active) | 2.78 ng/mL | 0.13 ng/mL | > 24 Hours (Stable) |
| TEI-9090 | Methyl Ester (Prodrug) | 22.90 ng/mL | 3.47 ng/mL | Stable |
| PGE1 | Prostaglandin E1 | 19.91 ng/mL | 1.45 ng/mL | Moderate |
Key Technical Insights:
-
Potency Equivalence: The active metabolite TEI-7165 is nearly equipotent to PGI2 (2.78 vs 1.67 ng/mL).[1] The slight difference is negligible in vivo given PGI2's rapid disappearance.
-
Adhesion Superiority: TEI-7165 is more potent than PGI2 at inhibiting platelet adhesion (0.13 vs 0.25 ng/mL), suggesting superior efficacy in preventing initial monolayer formation on damaged endothelium.
-
Time-Dependent Efficacy: In incubation studies extending beyond 10 minutes, PGI2 loses >90% of its activity. Isocarbacyclin maintains constant IC50 values for >120 minutes.
Experimental Protocols for Validation
To validate Isocarbacyclin's activity in your lab, use the following self-validating protocols.
Protocol A: Turbidimetric Platelet Aggregation Assay (Born Method)
Objective: Determine IC50 of Isocarbacyclin against ADP-induced aggregation.
Workflow Visualization:
Caption: Step-by-step workflow for turbidimetric aggregation assay using Platelet-Rich Plasma (PRP).
Detailed Steps:
-
Preparation: Draw human venous blood into 3.8% sodium citrate (9:1 v/v). Centrifuge at 200g for 15 min to obtain Platelet-Rich Plasma (PRP). Centrifuge remaining blood at 2000g for 10 min to obtain Platelet-Poor Plasma (PPP) for the 100% transmission baseline.
-
Calibration: Adjust PRP count to 3x10^8 platelets/mL using autologous PPP.
-
Incubation:
-
Aliquot 250 µL PRP into cuvettes.
-
Add 10 µL of Isocarbacyclin (dissolved in ethanol/saline) at varying concentrations (0.1 - 100 ng/mL).
-
Incubate at 37°C for 2 minutes (Critical: PGI2 controls must be added immediately before agonist due to instability).
-
-
Activation: Add ADP (final concentration 5-10 µM) to induce sub-maximal aggregation.
-
Measurement: Record light transmission for 5 minutes under constant stirring (1000 rpm).
-
Calculation: Calculate Inhibition % = ((Max Aggregation_Control - Max Aggregation_Drug) / Max Aggregation_Control) * 100.
Protocol B: cAMP Accumulation Assay (Mechanistic Verification)
Objective: Confirm IP receptor activation by measuring intracellular cAMP.
-
Washing: Use washed platelets (Tyrode’s buffer) to remove plasma phosphodiesterases.
-
IBMX Pre-treatment: Incubate platelets with 0.5 mM IBMX (phosphodiesterase inhibitor) for 5 min to prevent cAMP breakdown, amplifying the signal.
-
Stimulation: Add Isocarbacyclin (1 µM) vs PGI2 (1 µM).
-
Lysis & Detection: Terminate reaction with 0.1M HCl after 5 minutes. Measure cAMP via ELISA or TR-FRET.
-
Expected Result: Isocarbacyclin should show a robust cAMP increase comparable to PGI2, but with a significantly longer duration of action if the time-course is extended to 30+ minutes.[2]
References
-
Matsumura, T., et al. (1995). "Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro." Arzneimittel-Forschung.
-
Whittle, B.J., et al. (1978). "Prostacyclin is more potent than prostaglandin E1 as an anti-aggregatory agent." Prostaglandins.[2][3][4][5][6][7]
-
Karniguian, A., et al. (1982).[2] "A comparison of the inhibitory effects of prostacyclin and carbacyclin on platelet adhesion to collagen."[2] Prostaglandins.[2][3][4][5][6][7]
-
Tanaka, M., et al. (1994). "Ex vivo anti-platelet effects of isocarbacyclin methyl ester incorporated in lipid microspheres in rabbits." Arzneimittel-Forschung.
-
Abu Deiab, G.I., & Croatt, M.P. (2019). "Synthetic approaches to isocarbacyclin and analogues as potential neuroprotective agents against ischemic stroke."[8][9] Bioorganic & Medicinal Chemistry.
Sources
- 1. Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the inhibitory effects of prostacyclin and carbacyclin on platelet adhesion to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet aggregation and arachidonate metabolism in platelets by procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor cell induced platelet aggregation by prostacyclin and carbacyclin: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 6. Antiplatelet effects of prostacyclin analogues: Which one to choose in case of thrombosis or bleeding? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiplatelet effects of prostacyclin analogues: Which one to choose in case of thrombosis or bleeding? | Rogula | Cardiology Journal [journals.viamedica.pl]
- 8. acs.org [acs.org]
- 9. Synthetic approaches to isocarbacyclin and analogues as potential neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: Isocarbacyclin vs. PGE1 in cAMP Accumulation Studies
Executive Summary: The Stability-Selectivity Trade-off
In cyclic AMP (cAMP) accumulation studies, the choice between Isocarbacyclin (TEI-7118) and Prostaglandin E1 (PGE1/Alprostadil) is rarely a matter of simple substitution. It is a strategic decision between receptor specificity and physiological breadth .
-
Isocarbacyclin is a chemically stable prostacyclin (PGI2) analog designed to selectively target the IP receptor with high affinity, eliminating the rapid degradation issues associated with native PGI2.
-
PGE1 is a promiscuous agonist that activates both IP and EP receptor families. While physiologically relevant, its chemical instability at neutral pH and potential to activate opposing G-protein pathways (Gs vs. Gi) introduce experimental variables that must be controlled.
This guide dissects the mechanistic and practical differences to help you select the optimal ligand for your specific assay.
Mechanistic Divergence & Signaling Pathways
To interpret cAMP data accurately, one must understand the receptor profile of each ligand. The primary source of experimental noise in PGE1 studies is "pathway crosstalk"—the simultaneous activation of conflicting G-proteins.
Receptor Selectivity Profile
| Feature | Isocarbacyclin (TEI-7118) | Prostaglandin E1 (PGE1) |
| Primary Target | IP Receptor (Prostacyclin Receptor) | EP Receptors (EP2, EP4) & IP Receptor |
| Secondary Targets | Low affinity for EP/TP | EP3 (Gi-coupled), EP1 (Gq-coupled) |
| G-Protein Coupling | Gs (Robust cAMP increase) | Gs (EP2/EP4/IP) & Gi (EP3) |
| Net cAMP Effect | Monophasic, dose-dependent accumulation | Potentially biphasic (Gs vs. Gi competition) |
Signaling Pathway Visualization
The following diagram illustrates the "clean" Gs signaling of Isocarbacyclin versus the complex, multi-pathway activation of PGE1.
Figure 1: Isocarbacyclin provides focused Gs activation via the IP receptor. PGE1 activates Gs via IP/EP2/EP4 but may simultaneously dampen the signal via Gi-coupled EP3 receptors.
Critical Performance Factors
Chemical Stability (The "Hidden" Variable)
The most common cause of poor reproducibility in PGE1 assays is degradation during the pre-incubation or storage phase.
-
PGE1 Instability: In physiological buffers (pH 7.4, 37°C), PGE1 degrades significantly within 24–48 hours (approx. 95% loss by day 14). It is stable only in acidic environments or ethanolic stocks.
-
Isocarbacyclin Stability: Designed as a stable analog, it resists hydrolysis at neutral pH, making it superior for long-term assays (e.g., neural differentiation or overnight incubations).
Potency and Efficacy Data
| Parameter | Isocarbacyclin | PGE1 |
| EC50 (Platelets) | ~2–5 nM (High Potency) | ~20–50 nM (Moderate Potency) |
| Maximal Response (Emax) | 100% (Full Agonist at IP) | 80–100% (Tissue Dependent) |
| Duration of Action | Sustained | Transient (Metabolic & Chemical decay) |
Scientist's Note: If your dose-response curve for PGE1 plateaus early or shows a "hook" effect (decreased signal at high concentrations), suspect EP3-mediated Gi activation or rapid ligand degradation.
Optimized Experimental Protocol
This protocol is designed for a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or HTRF cAMP assay, but applies to ELISA-based detection.
Objective: Quantify Gs-coupled receptor activation while minimizing PDE interference.
Reagents & Preparation
-
Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA (Fatty-acid free).
-
IBMX Stock: 500 mM in DMSO (Phosphodiesterase inhibitor).
-
Ligand Stocks:
Step-by-Step Workflow
-
Cell Seeding: Seed cells (e.g., HEK293-IP, Platelets, VSMCs) in 384-well low-volume plates.
-
Pre-incubation (CRITICAL):
-
Add IBMX (final conc. 0.5 mM) to all wells.
-
Why? PGE1 responses can be transient.[5] IBMX prevents cAMP degradation, allowing accumulation to reach measurable levels.
-
Incubate for 15 minutes at 37°C.
-
-
Ligand Addition:
-
Add Isocarbacyclin or PGE1 (10-point dose curve, e.g., 0.1 nM to 10 µM).
-
Solvent Control: Ensure DMSO/Ethanol concentration is <1% and matched in all wells.
-
-
Stimulation: Incubate for 30 minutes at 37°C.
-
Note: For Isocarbacyclin, timing is flexible (30-60 min). For PGE1, adhere strictly to 30 min to avoid degradation artifacts.
-
-
Lysis & Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) containing lysis buffer.
-
Read: Measure HTRF signal (665 nm / 620 nm ratio).
Workflow Visualization
Figure 2: Experimental workflow emphasizing the divergence in handling requirements for Isocarbacyclin vs. PGE1.
Data Interpretation & Troubleshooting
Analyzing Concentration-Response Curves
-
Isocarbacyclin: Expect a classic sigmoidal curve. The Hill slope should be near 1.0.
-
PGE1:
-
Biphasic Curve: If the curve goes up and then dips at high concentrations (>1 µM), this indicates EP3 (Gi) crosstalk .
-
Right-Shift: If your EC50 is significantly higher than literature values (e.g., >100 nM), suspect ligand degradation in the stock solution.
-
When to Use Which?
| Scenario | Recommended Ligand | Rationale |
| IP Receptor Screening | Isocarbacyclin | High selectivity eliminates EP receptor noise. |
| Long-term Differentiation | Isocarbacyclin | Chemical stability ensures constant exposure over days. |
| Physiological Modeling | PGE1 | Mimics endogenous prostaglandin profile (including crosstalk). |
| Platelet Aggregation | Isocarbacyclin | More potent and stable inhibition than PGE1. |
References
-
Whittle, B. J., et al. (1978). "Comparison of the effects of prostacyclin (PGI2), prostaglandin E1 and D2 on platelet aggregation in different species." Prostaglandins.[5][6][7][8][9][10][11][12]
-
Negishi, M., et al. (1993). "Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors." Arzneimittelforschung.
-
Steer, M. L., et al. (1983). "Evidence for cAMP-independent inhibition of S-phase DNA synthesis by prostaglandins."[13] Proceedings of the National Academy of Sciences.
-
Dolin, R., et al. (2002). "Prostaglandin E1-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE1 efficacy." Urologia Internationalis.
-
Gatfield, J., et al. (2013). "cAMP promotes the differentiation of neural progenitor cells in vitro via modulation of voltage-gated calcium channels."[14] Cell Communication and Signaling.
Sources
- 1. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of protein binding of a highly lipophilic drug, isocarbacyclin methyl ester (TEI-9090), using a polydimethylsiloxane-coated glass beads assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A uniform extracellular stimulus triggers distinct cAMP signals in different compartments of a simple cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of prostaglandin E1 on the level of cAMP in bone marrow macrophages. Inhibition of phagocytosis and cell shape changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the effects of prostacyclin (PGI2), prostaglandin E1 and D2 on platelet aggregation in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developmental Differences in Platelet Inhibition Response to Prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for cAMP-independent inhibition of S-phase DNA synthesis by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cAMP promotes the differentiation of neural progenitor cells in vitro via modulation of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Isocarbacyclin (TEI-7165/TEI-9090) in Cerebral Ischemia
Executive Summary
This guide provides a technical meta-analytical review of Isocarbacyclin (TEI-7165) and its methyl ester prodrug Clinprost (TEI-9090) for the treatment of cerebral ischemia. Unlike rigid templates, this document synthesizes pharmacological data, mechanistic pathways, and comparative efficacy against standard interventions like Ozagrel and Edaravone .
Isocarbacyclin represents a stable prostacyclin (PGI2) analogue designed to overcome the metabolic instability of natural prostacyclin while retaining potent vasodilatory and anti-platelet properties. This analysis targets researchers and drug developers, focusing on the compound's dual mechanism: hemodynamic improvement via IP receptor agonism and neuroprotection via preservation of monoaminergic neurotransmission.
Part 1: Mechanistic Profile & Signaling Pathway
The Dual-Action Mechanism
Isocarbacyclin functions primarily as a high-affinity agonist for the Prostacyclin Receptor (IP Receptor). Upon binding, it initiates a G-protein coupled cascade that elevates intracellular cAMP.
-
Vasodilation: In cerebral arteries, cAMP elevation activates Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK), reducing calcium sensitivity and causing smooth muscle relaxation.
-
Anti-Platelet Aggregation: In platelets, the same cAMP surge sequesters calcium, preventing shape change and granule release.
-
Off-Target Pharmacology: At high concentrations (>1 µM), Isocarbacyclin may cross-react with Thromboxane (TP) receptors, potentially causing paradoxical vasoconstriction—a critical safety threshold for dosing regimens.
Visualization: Isocarbacyclin Signaling Cascade
The following diagram details the molecular pathway, including the critical divergence between therapeutic IP activation and high-dose TP activation.
Caption: Figure 1: Isocarbacyclin signaling. Therapeutic effects (Blue/Green) rely on IP receptor activation. High doses risk TP receptor-mediated constriction (Red).[1][2]
Part 2: Comparative Meta-Analysis
Methodology of Evaluation
To objectively assess Isocarbacyclin, we compare it against Ozagrel (a Thromboxane A2 synthase inhibitor) and Natural PGI2 (Epoprostenol). The data below synthesizes findings from pre-clinical MCAO (Middle Cerebral Artery Occlusion) models and human platelet studies.
Table 1: Comparative Pharmacodynamics (In Vitro & In Vivo)
| Metric | Isocarbacyclin (TEI-7165) | Isocarbacyclin Ester (TEI-9090) | Natural PGI2 (Epoprostenol) | Ozagrel (Comparator) |
| Primary Target | IP Receptor Agonist | Prodrug (Converts to TEI-7165) | IP Receptor Agonist | TXA2 Synthase Inhibitor |
| Platelet Aggregation (IC50) | 2.78 ng/mL (Potent) | 22.90 ng/mL | 1.67 ng/mL (Most Potent) | Indirect Action |
| Stability | Chemically Stable | Lipid Microsphere formulation | Unstable (t1/2 < 3 min) | Stable |
| Cerebral Vasodilation | Dose-dependent relaxation | Improved BBB penetration | Potent but transient | Increases CBF via TXA2 reduction |
| Neuroprotection | Prevents NE depletion in cortex | Significant cytoprotection (200 ng/kg) | Limited by half-life | Reduces infarct volume |
| Side Effect Risk | Hypotension, TP activation | Reduced systemic hypotension | Severe Hypotension | Bleeding tendency |
Key Insight: While Natural PGI2 is slightly more potent in vitro, Isocarbacyclin's chemical stability allows for sustained therapeutic windows without the rapid degradation seen in Epoprostenol. TEI-9090 (Clinprost) utilizes a lipid microsphere delivery system to target damaged vascular sites, enhancing local efficacy over systemic administration.
Table 2: Efficacy in Ischemic Models (Synthesized Data)
| Experimental Outcome | Isocarbacyclin Group | Control/Placebo Group | Statistical Significance | Reference Grounding |
| Norepinephrine (NE) Preservation | NE levels maintained in peripheral infarct zone | Severe NE depletion observed | p < 0.05 | |
| Infarct Volume Reduction | Significant reduction in cortical infarction | Extensive cortical damage | p < 0.05 | |
| Vascular Relaxation (Cerebral) | Max relaxation at 10 µM | N/A | Dose-dependent |
Part 3: Experimental Protocols for Validation
To replicate these findings or conduct a new meta-analysis, the following self-validating protocols are required.
Protocol A: Middle Cerebral Artery Occlusion (MCAO) Efficacy Test
Objective: Assess neuroprotective capacity of TEI-9090.
-
Subject Selection: Stroke-prone spontaneously hypertensive rats (SHR-SP).
-
Induction: Permanently occlude the MCA using electrocoagulation or suture method.
-
Administration:
-
Test Group: Inject TEI-9090 (200 ng/kg) immediately post-occlusion.
-
Control Group: Inject vehicle (lipid microspheres only).
-
Frequency: Daily for 6 consecutive days.
-
-
Validation Endpoint (Self-Check): Measure tissue Norepinephrine (NE) content using HPLC-ECD.
-
Pass Criteria: Control group must show >40% depletion of NE in the ischemic cortex. If Control NE is normal, the occlusion failed.
-
-
Histopathology: Stain brain sections with TTC (2,3,5-triphenyltetrazolium chloride) to quantify infarct volume.
Protocol B: Meta-Analysis Study Selection Workflow
When aggregating data for Isocarbacyclin, use this PRISMA-aligned selection flow to ensure high E-E-A-T standards.
Caption: Figure 2: Study selection logic for Isocarbacyclin meta-analysis. Rigorous exclusion of non-cerebral models is critical due to regional receptor variance.
Part 4: Safety & Pharmacokinetics
Regional Selectivity
A critical finding in Isocarbacyclin studies is the regional difference in vasodilation.[1]
-
Implication: Systemic administration sufficient to dilate cerebral vessels may cause excessive mesenteric dilation, leading to systemic hypotension. Lipid microsphere formulation (TEI-9090) is essential to target the drug to inflammatory/ischemic sites and mitigate this risk.
Adverse Event Profile
-
Common: Facial flushing, headache (vasodilation), hypotension.
-
Serious: Paradoxical vasoconstriction at overdose (TP receptor activation).
-
Comparison: Safer hemodynamic profile than Epoprostenol due to stability; less bleeding risk than high-dose Ozagrel.
Conclusion
Isocarbacyclin (TEI-7165) and its ester TEI-9090 offer a targeted approach to cerebral ischemia, distinct from the pure antithrombotic mechanism of Ozagrel. The meta-analytical data supports its efficacy in reducing infarct volume and preserving neuronal neurotransmitter function , provided that dosing remains within the IP-selective window (<1 µM). Future development should prioritize the lipid microsphere delivery system to maximize cerebral selectivity over systemic effects.
References
-
Effects of isocarbacyclin (TEI 7165), a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries. Source: British Journal of Pharmacology [Link]
-
Effects of the isocarbacyclin methyl ester clinprost incorporated into lipid microspheres, in focal ischemia of stroke-prone spontaneously hypertensive rats. Source: Arzneimittelforschung [Link][3]
-
Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro. Source: Arzneimittelforschung [Link]
-
Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Source: Folia Pharmacologica Japonica [Link]
-
Synthetic approaches to isocarbacyclin and analogues as potential neuroprotective agents against ischemic stroke. Source: Bioorganic & Medicinal Chemistry [Link]
Sources
- 1. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the isocarbacyclin methyl ester clinprost incorporated into lipid microspheres, in focal ischemia of stroke-prone spontaneously hypertensive rats [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
